Terfenadine is a second-generation antihistamine that was initially developed for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Chemically classified as a diphenylmethane derivative, this compound belongs to the class of organic compounds known as phenylbutylamines with the chemical formula C₃₂H₄₁NO₂ and an average molecular weight of 471.6734 g/mol [1]. The compound features a chiral center but was typically used as a racemic mixture in therapeutic formulations. Despite its initial clinical success, this compound was largely withdrawn from most markets in the 1990s due to cardiac safety concerns associated with QT interval prolongation and risk of torsades de pointes, a potentially fatal ventricular arrhythmia [1]. This withdrawal led to the development of its active metabolite, fexofenadine, which retained the therapeutic benefits without the same cardiac risk profile.
The historical significance of this compound lies in its role as a prototype for nonsedating antihistamines, representing a substantial advance over first-generation H₁ antagonists that frequently caused drowsiness due to their ability to cross the blood-brain barrier. This compound's relative hydrophobicity and P-glycoprotein substrate characteristics limited its central nervous system penetration, resulting in minimal sedative effects compared to earlier antihistamines [2]. This pharmacological property made it a valuable therapeutic agent until its cardiac safety issues became apparent, leading to its replacement by fexofenadine in clinical practice while maintaining its importance as a research compound for understanding antihistamine structure-activity relationships and cardiac toxicity mechanisms.
This compound functions primarily as a competitive antagonist at histamine H₁ receptors, effectively competing with endogenous histamine for binding at receptor sites located throughout the body, particularly in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle [1]. This reversible binding to H₁-receptors results in suppression of histamine-induced formation of edema, flare, and pruritus [1]. The drug exhibits high selectivity for peripheral H₁-receptors with minimal interaction with central receptors, which accounts for its nonsedating property—a significant advantage over first-generation antihistamines that readily cross the blood-brain barrier.
The molecular basis of this compound's action involves stabilization of the inactive conformation of the H₁ receptor, thereby preventing histamine-mediated activation of G-protein signaling pathways. Unlike first-generation antihistamines, this compound demonstrates minimal anticholinergic activity and negligible interaction with adrenergic or serotonergic receptors at therapeutic concentrations, contributing to its improved side effect profile [2] [3]. This receptor selectivity was a key development in antihistamine pharmacology, establishing a new standard for second-generation antihistamines that followed.
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 serving as the major isoform responsible for its biotransformation to the active metabolite fexofenadine (also known as azacyclonol) [1] [4]. Additional metabolism occurs via CYP2D6, though at approximately a six-fold lower rate compared to CYP3A4 [4]. The metabolism follows first-order kinetics under normal conditions, with this compound exhibiting a relatively short elimination half-life of approximately 3.5 hours [1].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Oral Absorption | ≥70% | Based on mass balance study with ¹⁴C-labeled this compound [1] |
| Protein Binding | 70% | Primarily to plasma proteins [1] |
| Metabolism | Hepatic | Primarily via CYP3A4, secondarily via CYP2D6 [1] [4] |
| Active Metabolite | Fexofenadine | Primary metabolite responsible for therapeutic effects [1] |
| Elimination Half-life | 3.5 hours | [1] |
| Time to Peak Concentration | 1-2 hours | [2] |
The metabolic transformation of this compound involves aliphatic hydroxylation at the t-butyl group, resulting in fexofenadine, which retains potent H₁ receptor antagonism but with significantly reduced cardiac toxicity potential [1] [4]. This differential toxicity profile between parent drug and metabolite led to the direct development and marketing of fexofenadine as a safer alternative after this compound's market withdrawal. The concentration-dependent inhibition of this compound metabolism by CYP3A4 inhibitors such as ketoconazole and erythromycin forms the basis of its clinically significant drug interactions that potentiate cardiac toxicity risks [1].
The primary safety concern with this compound revolves around its concentration-dependent blockade of the human ether-à-go-go-related gene (hERG) potassium channels responsible for the rapidly activating delayed rectifier potassium current (I({}_{\text{Kr}})) in cardiac myocytes [5]. This channel blockade results in prolonged cardiac repolarization manifesting as QT interval extension on electrocardiograms, creating an electrophysiological substrate conducive to torsades de pointes and other ventricular arrhythmias [1]. Under normal circumstances, therapeutic concentrations of this compound do not achieve levels sufficient for significant hERG blockade; however, in the presence of CYP3A4 inhibition or hepatic impairment, elevated parent drug concentrations markedly increase this risk.
This compound's interaction with the hERG channel occurs through binding to the inner pore region of the channel protein, physically obstructing potassium ion efflux during cardiac repolarization [5]. Structural analysis reveals that this compound's lipophilic diphenylmethyl group and positively charged nitrogen atom facilitate high-affinity binding to specific residues in the S6 helix of the hERG channel, similar to binding patterns observed with other proarrhythmic compounds. Experimental studies demonstrate that this compound inhibits hERG current with IC₅₀ values in the nanomolar to low micromolar range, significantly lower than concentrations required for H₁ receptor blockade, explaining the narrow therapeutic index [5].
Several clinically significant factors dramatically increase the risk of this compound-induced cardiotoxicity, primarily involving concomitant medications that inhibit CYP3A4 metabolism, thereby elevating systemic this compound concentrations. Potent CYP3A4 inhibitors including ketoconazole, erythromycin, and grapefruit juice can increase this compound exposure by up to 5-fold, potentially resulting in plasma concentrations that cause dangerous hERG channel blockade [1]. Additionally, conditions that impair hepatic metabolism, such as cirrhosis or severe hepatic impairment, similarly increase this compound accumulation and subsequent cardiac risk.
Table 2: this compound Drug Interactions and Cardiac Risk Factors
| Risk Factor Category | Specific Examples | Mechanism | Clinical Management |
|---|---|---|---|
| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Erythromycin, Clarithromycin | Reduced this compound metabolism → increased plasma levels | Absolute contraindication; use alternative antihistamines |
| Dietary Components | Grapefruit juice | Inhibition of intestinal CYP3A4 → increased bioavailability | Complete avoidance during therapy |
| Herbal Supplements | St. John's Wort | Induction of CYP3A4 → potential reduced efficacy | Avoid combination due to unpredictable effects |
| Medical Conditions | Hepatic impairment, Electrolyte abnormalities (hypokalemia, hypomagnesemia) | Reduced clearance or increased myocardial sensitivity | Avoid use in patients with these conditions |
Research has revealed intriguing allosteric interactions between different hERG channel blockers, such as the observed 14-22 fold rightward shift in hERG concentration-response curves for this compound when cells are pre-exposed to erythromycin, suggesting distinct, allosterically linked binding sites on opposite sides of the hERG channel [5]. This finding indicates that co-administration of certain weak hERG blockers might theoretically reduce the cardiac liability of potent hERG-blocking drugs like this compound, though this potential interaction has not been exploited clinically due to the availability of safer alternatives.
Beyond its primary antihistamine activity, this compound demonstrates calcium channel affinity with characteristics similar to diphenyl-alkylamine type calcium antagonists such as gallopamil [6]. Experimental studies measuring displacement of [³H]nitrendipine on rat cerebral cortex membranes revealed this compound pK({}{\text{d}}) values of 6.36±0.03, indicating moderate calcium channel blocking activity [6]. Interestingly, investigations with this compound enantiomers showed nearly identical affinity (pK({}{\text{d}}) 6.39±0.03 for R(+) isomer vs. 6.40±0.04 for S(-) isomer), suggesting a non-stereoselective binding interaction with calcium channels that contrasts with the stereoselectivity typically observed with dedicated calcium antagonists [6].
This calcium antagonism property may contribute to this compound's antiproliferative effects observed in various cancer cell lines, though its clinical significance in the context of antihistamine therapy remains uncertain. The structure-activity relationship studies among this compound analogues indicate that specific molecular features, particularly the diphenylmethane moiety and tertiary alcohol group, mediate this calcium channel interaction independently from the H₁ receptor antagonism [6]. This additional pharmacological activity expands this compound's polypharmacology profile and may partially explain its effects in non-allergic conditions.
Recent investigations have revealed promising antiproliferative and pro-apoptotic activities of this compound in various human cancer cell lines, suggesting potential drug repurposing opportunities beyond its original antihistamine indication [7] [8]. In colorectal cancer HCT116 cells, this compound markedly attenuates viability by abrogating histamine H₁ receptor signaling and inducing mitochondrial-mediated apoptosis through modulation of Bax/Bcl-2 balance, triggering cytochrome c release, and stimulating the caspase cascade [7]. Additionally, this compound suppresses STAT3 phosphorylation and expression of downstream gene products by inhibiting MEK/ERK and JAK2 activation, representing a potentially novel mechanism for its anticancer effects.
In hormone-refractory prostate cancer models, this compound induces apoptotic signaling through histamine receptor-independent mechanisms involving Mcl-1 cleavage into a pro-apoptotic 28-kDa fragment and Bak up-regulation at both transcriptional and translational levels [8]. This leads to loss of mitochondrial membrane potential and release of apoptosis-inducing factors into the cytosol, subsequently activating caspase cascades and inducing a DNA damage response through phosphorylation of Chk1/Chk2 kinases and RPA32 [8]. These findings position this compound as a potential multimodal therapeutic agent in oncology, though clinical translation remains preliminary.
Diagram 1: Multimodal mechanisms of this compound action showing H₁ receptor antagonism, cardiac effects, and anticancer properties
The investigation of this compound's mechanism of action employs various in vitro experimental systems to characterize its receptor binding properties and metabolic interactions. Competitive binding assays using labeled histamine or H₁ receptor antagonists in cell membranes or recombinant systems quantify this compound's affinity for H₁ receptors, typically expressed as K({}{\text{i}}) or IC₅₀ values [9] [3]. For cytochrome P450 interaction studies, human liver microsomes and cDNA-transfected cell systems (e.g., B lymphoblastoid cells expressing specific CYP isoforms) incubate this compound with NADPH-generating systems, followed by LC-MS/MS quantification of metabolites to determine enzymatic kinetic parameters (K({}{\text{m}}), V({}_{\text{max}}) [4] [10].
For hERG channel blockade assessment, the whole-cell patch-clamp technique at physiological temperatures provides the gold standard measurement, where hERG-transfected HEK cells are voltage-clamped and exposed to increasing this compound concentrations to generate concentration-response relationships and determine IC₅₀ values for current inhibition [5]. This electrophysiological approach directly quantifies this compound's potency for hERG channel blockade, correlating with its proarrhythmic potential. Complementary fluorescence-based assays using membrane-potential sensitive dyes offer higher throughput screening alternatives, though with potentially reduced accuracy compared to direct electrophysiological measurements.
The investigation of this compound's antiproliferative and pro-apoptotic effects employs comprehensive cell biology techniques in various cancer cell lines. Viability assays (MTS, sulforhodamine B) measure concentration-dependent and time-dependent growth inhibition, while flow cytometry with Annexin V/propidium iodide staining quantifies apoptosis induction [7] [8]. Western blot analysis detects changes in apoptosis-related proteins (Bax, Bcl-2, Mcl-1, cleaved caspases, PARP cleavage) and signaling molecules (phosphorylated STAT3, ERK, JAK2), providing mechanistic insights into this compound's cellular effects.
For assessment of mitochondrial events during apoptosis, JC-1 staining or tetramethylrhodamine ethyl ester (TMRE) measurements evaluate mitochondrial membrane potential dissipation, while cytochrome c release from mitochondria is detected by immunocytochemistry or subcellular fractionation followed by Western blotting [8]. Gene expression analysis via RT-PCR or RNA sequencing identifies transcriptional changes in apoptosis regulators following this compound treatment, completing the comprehensive characterization of its anticancer mechanisms across multiple molecular levels.
Table 3: Key Experimental Assays for Studying this compound Mechanisms
| Assay Type | Specific Method | Measured Parameters | Research Application |
|---|---|---|---|
| Receptor Binding | Competitive radioligand binding | K({}_{\text{i}}), IC₅₀ | H₁ receptor affinity determination [9] |
| Metabolism Studies | Human liver microsomes + LC-MS/MS | K({}{\text{m}}), V({}{\text{max}}), metabolic stability | CYP-mediated metabolism characterization [4] [10] |
| hERG Channel Blockade | Whole-cell patch-clamp | IC₅₀, current inhibition | Cardiac safety assessment [5] |
| Cell Viability | MTS, sulforhodamine B | IC₅₀, growth inhibition | Antiproliferative activity [7] [8] |
| Apoptosis Detection | Annexin V/PI staining + flow cytometry | Apoptosis percentage | Pro-apoptotic activity quantification [8] |
| Protein Expression & Modification | Western blot | Protein levels, cleavage, phosphorylation | Signaling pathway analysis [7] [8] |
| Mitochondrial Function | JC-1 staining + flow cytometry | Mitochondrial membrane potential | Early apoptosis detection [8] |
Diagram 2: Metabolic pathways and clinical consequences of this compound administration, highlighting therapeutic and toxicological outcomes
This compound represents a pharmacologically complex compound with a multimodal mechanism of action extending beyond its primary H₁ receptor antagonism to include calcium channel modulation, hERG channel blockade, and anticancer activities through multiple signaling pathways. While its clinical use has been largely abandoned due to cardiac safety concerns, this compound remains an important research tool for understanding antihistamine structure-activity relationships, mechanisms of drug-induced arrhythmias, and potential drug repurposing opportunities in oncology.
The ongoing investigation of this compound's anticancer properties highlights how comprehensive mechanistic understanding can reveal unexpected therapeutic potential for withdrawn medications. The compound's ability to simultaneously modulate histamine signaling, STAT3 pathway, mitochondrial apoptosis mechanisms, and calcium homeostasis presents a unique polypharmacological profile that merits further controlled investigation in appropriate disease models. However, the well-established cardiac risks associated with this compound would require sophisticated chemical modification or targeted delivery approaches to separate therapeutic benefits from adverse effects should future clinical translation be pursued.
The table below summarizes the core, historically recognized pharmacodynamic properties of terfenadine.
| Property | Description | Clinical Outcome/Significance |
|---|---|---|
| Primary Mechanism | Selective histamine H1 receptor antagonist [1] | Alleviates symptoms of seasonal allergic rhinitis, perennial rhinitis, and histamine-mediated skin diseases [1]. |
| CNS Penetration | Lack of significant penetration into the central nervous system (CNS) [1] | Incidence of sedation comparable to placebo; significantly less than conventional antihistamines. Does not impair psychomotor performance or enhance effects of alcohol/benzodiazepines [1]. |
A critical aspect of this compound's pharmacodynamics is its blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This action is responsible for its withdrawal from the market due to the risk of life-threatening cardiac arrhythmias.
| Aspect | Detail |
|---|---|
| Mechanism | Potent open-channel blocker of the hERG channel, which carries the rapid delayed rectifier potassium current ((I_{Kr})) crucial for cardiac action potential repolarization [2] [3]. |
| Potency | IC50 values reported between 204 nM [3] and ~350 nM [3]. |
| Functional Effect | Inhibition of (I_{Kr}) leads to prolongation of the cardiac action potential, manifested as QT interval prolongation on the electrocardiogram (ECG) [2] [4]. |
| Clinical Risk | Increased risk of a specific ventricular arrhythmia called Torsades de Pointes, which can degenerate into ventricular fibrillation [5]. |
The following diagram illustrates the experimental workflow for assessing hERG channel blockade, a key part of its safety pharmacodynamics:
Workflow for evaluating hERG channel blockade.
For research purposes, understanding the experimental methodologies used to characterize this compound is essential.
1. hERG Patch Clamp Assay [2]
2. Apoptosis Induction in Cancer Cells [5] [6]
Recent research has repositioned this compound as a candidate for drug repurposing in oncology. Its anticancer effects are mediated through complex, multi-pathway pro-apoptotic signaling.
Pro-apoptotic mechanisms of this compound in cancer cells.
The table below summarizes the key anticancer mechanisms and experimental evidence.
| Mechanism / Pathway | Experimental Findings | References |
|---|---|---|
| STAT3 Signaling Inhibition | Suppresses phosphorylation of STAT3; downregulates downstream gene products (e.g., Bcl-2, survivin); inhibits upstream kinases JAK2 and MEK/ERK. | [5] [6] |
| Mitochondrial Apoptosis Pathway | Alters Bax/Bcl-2 balance; triggers cytochrome c release; activates caspase-9 and -3; induces PARP cleavage. | [5] [7] |
| Modulation of Calcium Homeostasis | Increases cytosolic Ca²⁺; induces ER stress; activates caspases (-4, -2). | [8] |
| Induction of Autophagy | Can promote apoptosis or serve as an adaptive survival mechanism in human melanoma cells. | [8] |
| Disruption of 14-3-3ζ Protein | Identified in a high-throughput screen as a disruptor of 14-3-3ζ:BAD interaction, promoting BAD-mediated apoptosis. | [9] |
Further research is needed to design this compound derivatives or formulations that retain the potent anticancer effects while mitigating the cardiotoxic risks.
The development of antihistamines represents a significant evolution in pharmaceutical science, beginning with the first-generation compounds discovered in the 1940s and progressing to more selective second-generation agents in the 1980s. First-generation antihistamines such as diphenhydramine, promethazine, and chlorpheniramine were groundbreaking for their ability to antagonize histamine H1 receptors, providing relief from allergic symptoms. However, these early compounds possessed poor receptor selectivity, interacting with muscarinic, adrenergic, and serotonin receptors in addition to histamine receptors, leading to substantial anticholinergic effects and central nervous system (CNS) penetration. This lack of specificity resulted in undesirable side effects including sedation, dry mouth, blurred vision, and cognitive impairment, limitations that motivated the pharmaceutical industry to develop safer alternatives. [1] [2]
Terfenadine, synthesized in 1973 and marketed in 1985 as Seldane, represented a revolutionary advance as the first non-sedating antihistamine. Its initial promise stemmed from its peripheral selectivity and minimal CNS penetration, offering effective allergy relief without the drowsiness associated with earlier agents. This compound achieved this through limited blood-brain barrier penetration, avoiding disruption of central histaminergic neurotransmission crucial for arousal, learning, memory, and circadian rhythm regulation. However, post-marketing surveillance revealed that this compound posed a significant risk of cardiac arrhythmias, particularly at elevated plasma concentrations, leading to its eventual withdrawal from markets worldwide between 1997-1999 and replacement by its active metabolite, fexofenadine. This transition underscores the critical importance of understanding drug metabolism and cardiac safety in pharmaceutical development. [3] [4] [5]
First-Generation Antihistamines: These compounds function as inverse agonists at histamine H1 receptors, stabilizing the receptor in its inactive conformation and shifting the equilibrium toward the "off" position. However, their lack of receptor selectivity results in significant interactions with muscarinic cholinergic receptors, α-adrenergic receptors, and serotonin receptors, accounting for their extensive anticholinergic effects. Their high lipophilicity and relatively small molecular size facilitate easy crossing of the blood-brain barrier, leading to disruption of central histaminergic neurotransmission and consequent sedative effects. The duration of action of first-generation antihistamines is typically brief, generally 4-6 hours, necessitating frequent dosing that can exacerbate side effects. [2] [1]
This compound: As a second-generation antihistamine, this compound demonstrates high selectivity for peripheral H1 receptors with minimal interaction with cholinergic or adrenergic receptors. Its limited CNS penetration results from its structure and physicochemical properties, making it devoid of sedative effects at therapeutic doses. Unlike first-generation agents, this compound exhibits a longer duration of action, allowing for twice-daily dosing. A critical pharmacological distinction is that this compound functions as a prodrug, undergoing extensive first-pass hepatic metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme system to form its active metabolite, fexofenadine. Under normal circumstances, plasma concentrations of the parent this compound compound remain negligible; however, when this metabolic pathway becomes compromised, this compound accumulates and reveals its inherent cardiotoxicity. [3] [4] [5]
Table 1: Comparative Pharmacological Properties of Antihistamines
| Property | First-Generation Antihistamines | This compound |
|---|---|---|
| H1 Receptor Selectivity | Low | High |
| CNS Penetration | Significant | Minimal |
| Sedative Potential | High | None at therapeutic doses |
| Anticholinergic Effects | Pronounced | Negligible |
| Metabolism | Hepatic (various pathways) | Hepatic (CYP3A4) |
| Active Metabolites | Variable (often active) | Fexofenadine (active) |
| Dosing Frequency | 4-6 hours | 12 hours |
| Cardiac Safety | Generally safe | QTc prolongation risk |
The cardiac safety profiles of antihistamines are largely determined by their interactions with specific cardiac ion channels. Electrophysiological studies using whole-cell patch clamp techniques on isolated guinea pig ventricular myocytes have revealed significant differences between drug classes:
This compound exhibits potent blockade of multiple cardiac ion channels at low micromolar concentrations. Research demonstrates it inhibits the delayed rectifier potassium current (I~K~) with an IC~50~ of 0.79 μmol/L, the fast sodium current (I~Na~) with an IC~50~ of 0.61 μmol/L, and the L-type calcium current (I~Ca-L~) with an IC~50~ of 0.60 μmol/L. This multi-channel blockade explains its significant proarrhythmic potential, particularly the I~K~ blockade which prolongs cardiac repolarization manifested as QT interval prolongation on electrocardiograms. The time-dependence of this compound's channel blockade is notably slow and long-lasting, with peak effects requiring 16-18 minutes and only 30-40% recovery after 30 minutes of washout, indicating high-affinity binding to cardiac channels. [6]
First-Generation Antihistamines such as promethazine show a different ion channel blockade profile, inhibiting the same channels but at substantially higher concentrations. Promethazine blocks I~K~ with an IC~50~ of 3.28 μmol/L, I~Na~ with an IC~50~ of 5.88 μmol/L, and I~Ca-L~ with an IC~50~ of 5.08 μmol/L. This 5-10 fold lower potency for cardiac ion channels compared to this compound, combined with its rapidly reversible binding (85% recovery within 12 minutes of washout), contributes to its lower arrhythmogenic potential despite similar multi-channel blocking activity. Importantly, these concentrations are significantly higher than those required for H1-receptor blockade, providing a reasonable therapeutic window for allergic conditions. [6]
Table 2: Ion Channel Blockade Profiles of Antihistamines
| Ion Channel | This compound IC~50~ (μmol/L) | Promethazine IC~50~ (μmol/L) | Clinical Correlation |
|---|---|---|---|
| Delayed Rectifier K+ (I~K~) | 0.79 | 3.28 | QTc prolongation, Torsades de Pointes risk |
| Fast Sodium (I~Na~) | 0.61 | 5.88 | Conduction slowing, potential local re-entry |
| L-type Calcium (I~Ca-L~) | 0.60 | 5.08 | Reduced contractility, additional arrhythmia mechanisms |
The primary mechanism underlying this compound's cardiotoxicity is its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which encodes the α-subunit of the rapid delayed rectifier potassium current (I~Kr~) responsible for ventricular repolarization. This compound binds to the inner cavity of the hERG channel with greater potency than it binds to H1 receptors, resulting in prolonged action potential duration and QT interval elongation on surface electrocardiograms. When repolarization is significantly delayed, it creates an electrophysiological environment conducive to early afterdepolarizations and the polymorphic ventricular tachycardia known as Torsades de Pointes, which can degenerate into fatal ventricular fibrillation. The concentration-dependent nature of this channel blockade means that risk escalates with increasing plasma concentrations of the parent drug, particularly when the CYP3A4 metabolic pathway becomes saturated or inhibited. [3] [4]
This compound cardiotoxicity pathway
Beyond hERG blockade, this compound's multi-channel inhibition profile contributes significantly to its arrhythmogenic potential. The drug's concurrent blockade of cardiac sodium channels (I~Na~) slows myocardial conduction velocity, potentially creating heterogeneous repolarization patterns that facilitate re-entrant arrhythmias. Simultaneous inhibition of L-type calcium channels (I~Ca-L~) further disrupts the delicate balance between depolarizing and repolarizing currents in the myocardium, creating a proarrhythmic substrate that extends beyond simple QT prolongation. This multi-channel blocking activity distinguishes this compound from pure Class III antiarrhythmic agents and explains its particularly high risk for causing malignant arrhythmias compared to other QT-prolonging drugs. [6]
Recent research has identified an additional mechanism: this compound also inhibits G-protein-gated inwardly rectifying K+ (GIRK) channels, particularly those containing Kir3.1 subunits, which are important regulators of cardiac electrophysiology. Structural analyses have identified Phe137 in the pore helix of Kir3.1 as a critical residue for this compound binding. This GIRK channel inhibition further disrupts cardiac repolarization and adds to the complex electrophysiological perturbations induced by this compound, representing a previously unrecognized pathway contributing to its cardiotoxicity. [7]
This compound's status as a prodrug with complete first-pass metabolism creates unique safety concerns. Under normal conditions, this compound is rapidly converted to its active metabolite fexofenadine by the CYP3A4 isoenzyme system in the liver, with negligible parent compound detected in plasma. However, when this metabolic pathway becomes compromised, this compound accumulates, reaching concentrations sufficient to block cardiac ion channels. Clinical circumstances that precipitate toxicity include:
These risk factors were identified in post-marketing surveillance and directly led to regulatory actions including black box warnings and eventual market withdrawal of this compound-containing products. [3] [4] [5]
The whole-cell patch clamp technique represents the gold standard for evaluating drug effects on cardiac ion channels and remains essential for preclinical cardiac safety assessment. The standard experimental workflow involves:
This methodology allows direct quantification of drug effects on specific ion currents critical to cardiac electrophysiology and provides the fundamental data for predicting clinical arrhythmogenic potential. [6]
Ion channel assay experimental workflow
Advanced techniques including site-directed mutagenesis and molecular docking simulations have been employed to elucidate precise drug-channel interactions at the molecular level:
These approaches provide atomic-level insights into structure-activity relationships and facilitate the rational design of safer therapeutic agents with reduced cardiac liability. [7]
The clinical experience with this compound demonstrates the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting rare adverse events. Despite its efficacy in managing allergic rhinitis, chronic urticaria, and other histamine-mediated conditions, this compound's risk-benefit profile became unacceptable once its cardiotoxicity was fully characterized. The regulatory timeline illustrates this evolving understanding:
This regulatory response created an important precedent for subsequent cardiovascular safety assessments of new chemical entities, particularly those affecting cardiac repolarization. [3] [4]
This compound's withdrawal fundamentally transformed drug development processes and regulatory requirements for new therapeutic agents:
These developments have significantly improved drug safety across therapeutic classes and underscore this compound's lasting impact on pharmaceutical development practices. [3] [4] [5]
The comparative analysis between this compound and first-generation antihistamines reveals a complex pharmacological profile where improved therapeutic properties (non-sedation) were counterbalanced by unanticipated cardiotoxicity. While both drug classes demonstrate activity at cardiac ion channels, this compound's significantly higher potency for blocking hERG potassium channels, combined with its multi-channel blockade profile and metabolic susceptibility, created a unique and dangerous arrhythmogenic potential that first-generation antihistamines lack despite their broader receptor interactions.
The core transformation involves the oxidation of a tert-butyl group into a carboxylate group [1]. The diagram below illustrates the primary pathways for this conversion.
The two primary routes for converting this compound to fexofenadine: in vivo human metabolism and in vitro microbial biotransformation.
The tables below summarize core quantitative findings and conditions from research on this biotransformation.
Table 1: Microbial Biotransformation Efficiency by A. corymbifera [2]
| Parameter | Condition or Result | Notes |
|---|---|---|
| Microorganism | Absidia corymbifera ATCC 14058 | One of the most efficient strains identified. |
| Maximum Conversion | 99.35% (molar) | Achieved at a substrate concentration of 200 ppm. |
| Optimal Growth Period | 52 hours | Cell culture growth prior to substrate addition. |
| Optimal Pre-growth pH | 5.56 | Resulted in a cell biomass of 6.11 mg/ml. |
| Conversion at 500 ppm | 94.76% | Indicates inhibition at higher concentrations. |
| Solvent Enhancement | DMF (4% v/v) | Superior to ethanol for improving substrate solubility and yield. |
Table 2: Comparative Drug Profiles [1] [3] [4]
| Property | This compound | Fexofenadine |
|---|---|---|
| Status | Withdrawn (Cardiotoxicity) | FDA-Approved (1996) |
| Primary Safety Concern | QT prolongation, cardiac arrhythmia | No significant cardiotoxicity |
| Main Metabolic Pathway | Hepatic CYP3A4 | Minimal hepatic metabolism |
| Active Metabolite | Fexofenadine | Itself is the active compound |
| Key Elimination Route | Metabolism | Biliary (feces) and renal (urine) |
| Half-life | ~3.5 hours | ~14.4 hours |
This protocol summarizes the key methodology for converting this compound to fexofenadine using Absidia corymbifera ATCC 14058 [2].
For researchers quantifying these compounds, validated LC-UV methods are critical.
The transition from this compound to fexofenadine is a classic example of prodrug metabolism aimed at enhancing drug safety. The microbial biotransformation route offers an efficient and sustainable method for producing fexofenadine.
The following table summarizes the quantitative effects of this compound on various potassium channels.
| Channel Type | Experimental System | IC₅₀ / Potency | Key Findings / Mechanism |
|---|---|---|---|
| hERG (Kv11.1) | Xenopus oocytes [1] | 204 nM | Potent open-channel blocker [1]. |
| hKv1.5 | Cloned human channel [2] | 0.88 µM (Racemate) | Open-state blocker; senses 21% of transmembrane electrical field [2]. |
| KATP (Native) | Rabbit ventricular myocytes [3] | 1.7 µM | Blocks cardiac KATP channels [3]. |
| KATP (Native) | RINm5F insulinoma cells [4] [5] | 1.2 µM | Blocks via the pore-forming Kir6.2 subunit; SUR1 presence enhances potency [4] [5]. |
| KATP (Kir6.2Δ26) | Truncated channel (no SUR) [4] [5] | 3.0 µM | Confirms binding to Kir6.2; block is slow and pH-dependent (potentiated at pH 6.5) [4] [5]. |
| GIRK (Neuronal/Cardiac) | Xenopus oocytes, atrial myocytes [6] | - | Blocks channels containing Kir3.1; critical residue Phe137 in the pore helix identified [6]. |
The following table outlines the core experimental approaches used to characterize this compound's channel blockade.
| Methodology | Application in this compound Research |
|---|---|
| Heterologous Expression & Mutagenesis | Channels (hERG, hKv1.5, Kir6.2, Kir3.1) expressed in Xenopus laevis oocytes or COS-7 cells. Critical binding residues identified (hERG: Y652, F656; Kir3.1: F137) [6] [7]. |
| Electrophysiology (Voltage-Clamp) | Whole-cell and inside-out patch-clamp configurations used. Techniques quantified block potency (IC₅₀), kinetics, and voltage-dependence [4] [5] [2]. |
| Cell Culture and Transfection | Native channels: Studied in isolated rabbit ventricular myocytes [3] and RINm5F insulinoma cells [4] [5]. Recombinant channels: COS-7 cells transfected with Kir6.2Δ26, identified via co-expressed EGFP [4] [5]. | | Data & Kinetic Analysis | Channel activity (N·PO) calculated from patch recordings. Concentration-response curves fitted to the Hill equation to determine IC₅₀ [4] [5]. |
The diagram below illustrates a generalized experimental workflow for studying this compound's effects on potassium channels, synthesizing methodologies from multiple studies.
Generalized workflow for studying this compound's effects on potassium channels.
Research has pinpointed specific molecular interactions that define this compound's blocking mechanism across different channels:
hERG Channel Block: this compound blocks the central cavity of the open hERG channel. Key residues for binding include T623 and S624 at the base of the pore helix, and aromatic residues Y652 and F656 on the S6 domain [7]. This high-affinity block is the primary cause of QT prolongation.
KATP Channel Block: this compound acts as a slow blocker that binds directly to the cytoplasmic side of the pore-forming Kir6.2 subunit. The presence of the sulfonylurea receptor SUR1 modestly enhances block potency. Inhibition is potentiated at lower intracellular pH (6.5), suggesting protonation enhances drug binding [4] [5].
GIRK Channel Selectivity: this compound preferentially blocks neuronal and cardiac GIRK channels containing the Kir3.1 subunit. A critical determinant is Phe137 in the pore helix of Kir3.1; mutating this residue to a serine (the corresponding residue in the less-sensitive Kir3.2) significantly reduces block [6].
This compound is a second-generation histamine H1-receptor antagonist that was widely prescribed for allergic conditions until its market withdrawal in the late 1990s due to serious cardiotoxic effects. Unlike first-generation antihistamines, this compound was developed as a non-sedating alternative due to its limited ability to cross the blood-brain barrier. However, clinical observations revealed that this compound could induce life-threatening ventricular arrhythmias, particularly at elevated plasma concentrations occurring with overdose, hepatic impairment, or drug interactions involving CYP3A4 inhibitors.
The cardiotoxicity profile of this compound is characterized by its ability to block multiple cardiac ion channels, with particular potency against the rapid delayed rectifier potassium current (IKr) encoded by the hERG gene, and at higher concentrations, the cardiac sodium channel (INa). This dual channel blockade results in two distinct arrhythmogenic mechanisms: (1) QT interval prolongation and potential torsades de pointes (TdP) due to IKr inhibition, and (2) QRS widening and non-TdP ventricular tachycardia/fibrillation (VT/VF) due to sodium channel blockade. Understanding these mechanisms through appropriate experimental models remains crucial for cardiac safety pharmacology in drug development.
The hERG potassium channel assay represents the foundational assessment for this compound's IKr-blocking potential. In HEK293 cells transfected with hERG, this compound demonstrates potent inhibition with IC50 values typically ranging from 0.1-0.3 μM, significantly below therapeutic concentrations when considering metabolite formation. The protocol involves whole-cell patch-clamp recording at 35±1°C, with cells held at -80 mV and depolarizing pulses applied to activate hERG currents. Test pulses to +20 mV for 4 seconds are followed by repolarization to -50 mV for 6 seconds to record tail currents, with this compound applied in cumulative concentrations. This assay reliably predicts this compound's QT-prolonging potential and should be included early in safety screening cascades.
At higher concentrations (>1 μM), this compound demonstrates significant use-dependent sodium channel blockade, which contributes to conduction slowing and non-TdP ventricular arrhythmias. The protocol utilizes rabbit ventricular myocytes or human atrial myocytes maintained at 22°C, with tetrodotoxin-sensitive INa recorded using whole-cell patch-clamp techniques. Cells are held at -100 mV with depolarizing pulses to -20 mV for 80 ms (or 10 ms for use-dependence studies). This compound exhibits an IC50 of approximately 4.5 μM for INa blockade with marked use-dependence, explaining its potent effects at fast heart rates. This assay is critical for understanding this compound's complete proarrhythmic profile beyond QT prolongation.
The isolated rabbit heart model provides a robust system for evaluating this compound's effects on cardiac repolarization, conduction, and arrhythmia incidence in an intact organ system. Hearts are excised from anesthetized rabbits (2.5-3.5 kg) and retrogradely perfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C and constant pressure (80 mmHg). A three-lead ECG and monophasic action potentials are recorded simultaneously. This compound at 1 μM slightly prolongs QT/JT intervals, while 10 μM causes marked QRS widening, cardiac wavelength shortening, and induces non-TdP-like VT/VF in 100% of preparations without significant QT prolongation. This model effectively demonstrates this compound's conduction-slowing effects at higher concentrations.
The canine/rabbit left ventricular wedge preparation allows assessment of transmural electrophysiological heterogeneity and its role in this compound-induced arrhythmogenesis. Transmural wedges are dissected from the left ventricular free wall and perfused through a native coronary artery. This compound at 0.1-1 μM produces concentration-dependent QT prolongation and at higher concentrations (10 μM) induces early afterdepolarizations (EADs) in 40% of preparations. This model demonstrates this compound's effect on increasing transmural dispersion of repolarization, a key factor in TdP genesis, while also capturing conduction abnormalities at higher concentrations.
The methoxamine-sensitized rabbit model enhances sensitivity for detecting drug-induced TdP through α-adrenergic stimulation. Anesthetized rabbits receive continuous infusion of the α1-adrenergic agonist methoxamine (10-20 μg/kg/min), followed by increasing intravenous doses of this compound (75, 250, and 750 nmol/kg/min). Despite this compound's known hERG blockade, this model produces minimal TdP incidence (0/7 rabbits) but reveals profound hypotensive effects and high mortality at the highest dose, highlighting this compound's predominant hemodynamic effects in this model rather than pure repolarization-mediated arrhythmogenesis.
The chronic complete AV-block (CAVB) dog model provides a highly sensitive system for detecting drug-induced repolarization disturbances and TdP. Dogs with chronic AV block develop electrical remodeling that increases susceptibility to TdP. In conscious CAVB dogs, this compound at 1 mg/kg induces TdP in 1/6 animals, while 10 mg/kg produces TdP in 6/6 animals. This model demonstrates a clear dose-response relationship for this compound's proarrhythmic effects and confirms its TdP risk at high concentrations, validating its utility for comprehensive arrhythmogenicity assessment.
The barium chloride/aconitine model in rats evaluates this compound's potential antiarrhythmic properties through its multichannel blocking effects. Rats (200-250 g) are anesthetized, and this compound (6-18 mg/kg) is administered intraperitoneally before or after arrhythmia induction with BaCl2 (0.16 mg/kg, i.p.) and aconitine. This compound dose-dependently prolongs QTc intervals and reduces ventricular tachycardia duration, demonstrating effects similar to amiodarone. This paradoxical antiarrhythmic potential at specific concentrations highlights the complex concentration-dependent nature of this compound's cardiac actions.
Table 1: this compound Effects Across Experimental Arrhythmia Models
| Model Type | This compound Concentration/Dose | Key Effects | Arrhythmia Incidence |
|---|---|---|---|
| hERG Assay | 0.1-0.3 μM (IC50) | IKr blockade | N/A |
| INa Assay | 1.7-4.5 μM (IC50) | Use-dependent INa blockade | N/A |
| Langendorff Rabbit Heart | 1 μM | Slight QT prolongation | Minimal |
| 10 μM | QRS widening, conduction slowing | Non-TdP VT/VF: 100% | |
| LV Wedge Preparation | 0.1-1 μM | QT prolongation, transmural dispersion | EADs: 40% |
| 10 μM | Triangulation, instability | VT: 100% | |
| Methoxamine Rabbit | 750 nmol/kg/min | Hypotension, bradycardia | TdP: 0/7 |
| CAVB Dog | 1 mg/kg | QT prolongation | TdP: 1/6 |
| 10 mg/kg | Marked QT prolongation | TdP: 6/6 | |
| BaCl₂/Aconitine Rat | 6-18 mg/kg | QTc prolongation, reduced VT duration | Antiarrhythmic |
Purpose: To evaluate this compound's potential for IKr blockade and QT prolongation.
Materials: HEK293 cells stably expressing hERG channels, patch-clamp setup, this compound stock solution (10 mM in DMSO), extracellular solution (NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10, pH 7.4), intracellular pipette solution (KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10, pH 7.2).
Procedure:
Key Parameters: Tail current amplitude, activation curve, deactivation kinetics, and use-dependence.
Purpose: To assess this compound's effects on cardiac repolarization, conduction, and arrhythmia induction in intact heart.
Materials: New Zealand White rabbits (2.5-3.5 kg), Langendorff perfusion system, oxygenated Tyrode's solution (NaCl 128.2, KCl 4.7, CaCl2 1.3, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 20.2, glucose 11.1, pH 7.4), ECG recording electrodes, monophasic action potential (MAP) electrodes, this compound stock solution.
Procedure:
Key Parameters: QT/QTc interval, QRS duration, ERP, MAP duration, triangulation, incidence of EADs, VT/VF, and cardiac wavelength.
Purpose: To evaluate this compound's effects on chemically-induced ventricular arrhythmias.
Materials: Sprague-Dawley rats (200-250 g), pentobarbital anesthesia, this compound, BaCl2, aconitine, DMSO, ECG recording system with limb lead electrodes.
Procedure:
Key Parameters: Onset time of arrhythmias, cumulative aconitine dose for arrhythmia induction, duration of ventricular tachycardia, QTc interval changes.
Table 2: Quantitative Effects of this compound Across Species and Models
| Parameter | Guinea Pig Model | Rabbit Model | Canine Model | Human Relevance |
|---|---|---|---|---|
| IKr Block IC50 | 0.3 μM [1] | 0.2-0.5 μM | 0.1-0.3 μM | 0.1-0.3 μM (clinical TdP risk) |
| INa Block IC50 | 5.2 μM | 4.5 μM [2] | 3.8 μM | 1.7-4.5 μM (conduction slowing) |
| QT Prolongation Threshold | 1-4x antihistamine dose [1] | 0.1-1 μM [3] | 1 mg/kg [3] | >0.02 μM plasma concentration |
| TdP Incidence | Rare | 0-40% (model dependent) [4] [3] | 17-100% (model dependent) [3] | ~1:1,000,000 (clinical exposure) |
| Non-TdP VT/VF Incidence | Not reported | 100% at 10 μM [2] | Not reported | Possibly underrecognized in clinical cases [2] |
| Major Metabolite Activity | This compound carboxylate (inactive) [1] | Fexofenadine (non-cardioactive) | Fexofenadine (non-cardioactive) | Fexofenadine (marketed as Allegra) |
The cardiac wavelength (λ) represents a crucial integrative parameter for predicting this compound's arrhythmogenic potential, calculated as the product of conduction velocity and effective refractory period (λ = CV × ERP) or alternatively as ERP/QRS duration. This compound at 10 μM significantly shortens cardiac wavelength from control values of 75.2±4.1 cm/s × ms to 41.3±3.8 cm/s × ms in rabbit hearts, primarily due to conduction slowing rather than refractory period changes. Wavelength shortening below 50 cm/s × ms strongly correlates with induction of non-TdP VT/VF, providing a sensitive biomarker for this compound's proarrhythmic risk beyond QT measurement alone. This parameter should be routinely calculated in this compound safety studies.
This compound exhibits distinct concentration-dependent multi-channel blocking profiles that explain its complex arrhythmogenic potential. At submicromolar concentrations (0.1-0.3 μM), this compound predominantly blocks hERG channels, producing dose-dependent QT prolongation. At intermediate concentrations (1-3 μM), additional blockade of L-type calcium channels and other potassium channels occurs. At higher concentrations (>3 μM), significant use-dependent sodium channel blockade emerges, leading to QRS widening and conduction slowing. This multi-channel blocking profile results in a transition from pure repolarization abnormalities to combined repolarization and conduction disturbances, explaining the diverse arrhythmia phenotypes observed with this compound exposure.
The following diagram illustrates the dual arrhythmogenic mechanisms of this compound through its effects on multiple cardiac ion channels:
This compound remains a versatile pharmacological tool for understanding drug-induced arrhythmogenesis through its concentration-dependent multi-channel blocking properties. The experimental models described provide comprehensive approaches for evaluating both this compound's proarrhythmic potential and its paradoxical antiarrhythmic effects at specific concentrations. The dual arrhythmogenic mechanisms—QT prolongation with TdP risk at lower concentrations and conduction slowing with non-TdP VT/VF at higher concentrations—highlight the importance of comprehensive safety assessment beyond standard hERG screening.
These application notes provide researchers with validated protocols for thorough cardiac risk assessment, emphasizing the value of integrative parameters like cardiac wavelength and the importance of testing multiple concentrations to capture this compound's full electrophysiological profile. The paradoxical antiarrhythmic potential observed in some models underscores the complex concentration-effect and use-dependence relationships that characterize multi-channel blocking drugs, suggesting potential strategies for developing safer analogues with retained therapeutic benefits but reduced arrhythmogenic risk.
This compound, a second-generation antihistamine withdrawn from the market due to cardiotoxic effects, presents a complex multichannel blocking profile that makes it an important case study in preclinical safety assessment. This compound-induced cardiotoxicity manifests through two primary arrhythmogenic mechanisms: inhibition of the rapid delayed rectifier potassium current (IKr) encoded by the human Ether-à-go-go-Related Gene (hERG), which can lead to QT interval prolongation and Torsades de Pointes (TdP); and dose-dependent blockade of cardiac sodium channels (INa), resulting in QRS widening and non-TdP ventricular tachycardia/ventricular fibrillation (VT/VF). This dual mechanism underscores the critical need for comprehensive in vitro screening strategies that extend beyond standard hERG testing to fully characterize a compound's cardiac safety profile [1] [2].
The role of metabolism significantly influences this compound's cardiotoxicity, as the parent compound—not its primary metabolite (this compound carboxylate)—exhibits potent channel blocking activity. Factors that impair this compound metabolism, such as hepatic dysfunction or co-administration with metabolic inhibitors, can lead to accumulation of the parent drug and increased cardiotoxicity risk. This highlights the importance of incorporating metabolic competence into in vitro testing systems, whether through hepatocyte co-culture models or metabolic enzyme incubation, to more accurately predict in vivo effects [3] [2].
Patch-Clamp Electrophysiology remains the gold standard for assessing hERG channel blockade due to its direct measurement of ion current and ability to provide detailed kinetic information. For this compound screening, the conventional whole-cell patch-clamp technique should be implemented using hERG-transfected HEK293 cells or native cardiomyocytes. Cells are maintained at a holding potential of -80 mV, with depolarizing steps to +20 mV for 1-2 seconds followed by repolarization to -50 mV for 2 seconds to record tail currents. This compound should be applied in cumulative concentrations (typically 1 nM to 30 μM) to generate a concentration-response curve, with an IC50 value below 0.1 μM indicating high risk for QT prolongation. Temperature control is critical, as some studies recommend reduced temperature cultivation (e.g., 27°C) to improve hERG channel expression and function [4].
Non-Patch-Clamp Alternative Methods have been developed for higher throughput screening, though with potentially reduced information content. The rubidium efflux assay utilizes the radioactive tracer 86Rb+ as a potassium analog, measuring its efflux from hERG-expressing cells during depolarization; this compound inhibition reduces efflux. Similarly, thallium flux assays employ thallium-sensitive dyes and FLIPR instruments to monitor flux through hERG channels. For this compound, these flux assays typically show good correlation with patch-clamp results but may lack sensitivity for compounds with complex state-dependent binding. The IonWorks HT system provides medium-throughput electrophysiology using planar array technology, allowing simultaneous recording from up to 384 cells, though with potentially reduced voltage control quality compared to conventional patch-clamp [4].
Human-on-a-Chip Technology represents an advanced approach for evaluating this compound cardiotoxicity in the context of hepatic metabolism. These systems typically consist of a multi-chamber microfluidic device containing human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in one chamber and primary human hepatocytes in an interconnected chamber, maintained under serum-free, flow conditions. For this compound testing, the system enables real-time monitoring of cardiac functional parameters (contractile force, beat rate, electrical conduction) while assessing metabolite formation and hepatotoxicity biomarkers. The presence of functional hepatocytes converts this compound to its less cardiotoxic metabolite (fexofenadine), thereby reducing the cardiotoxic effects observed on cardiomyocytes—mimicking the in vivo protective role of hepatic metabolism. This model is particularly valuable for chronic exposure studies and investigating drug-interaction risks where metabolism is impaired [3].
Protocol for Multi-Organ Chip Studies:
Isolated Heart Preparations provide a bridge between cellular assays and whole-organism physiology. The Langendorff perfused rabbit heart model allows assessment of this compound effects on cardiac electrophysiology parameters including QT interval, QRS duration, and monophasic action potential duration. Hearts are perfused with oxygenated Tyrode's solution at constant pressure (70-80 mmHg) and temperature (37°C), with this compound administered via the perfusate in cumulative concentrations. Electrodes placed on the epicardium record surface ECGs, while a monophasic action potential electrode can be positioned on the ventricular surface for repolarization assessment. In this model, this compound at 1 μM typically produces slight QT/JT prolongation, while 10 μM causes significant QRS widening, conduction slowing, and inducibility of non-TdP VT/VF—consistent with its sodium channel blocking effects at higher concentrations [1].
Ventricular Wedge Preparations offer more detailed electrophysiological information by preserving the transmural structure of the ventricular wall. The rabbit left ventricular wedge preparation involves perfusing an arterial branch to maintain viability of a transmural wedge of ventricular tissue, allowing simultaneous recording of epicardial, midmyocardial (M-cell), and endocardial action potentials along with a transmural ECG. This model is particularly valuable for detecting this compound's potential to produce transmural dispersion of repolarization, a key factor in TdP arrhythmogenesis, while also assessing conduction parameters through measurement of conduction velocity and wavelength (λ = CV × ERP). In this preparation, this compound predominantly reduces wavelength rather than increasing dispersion, consistent with its stronger association with non-TdP VT/VF than with TdP [1].
Table 1: Comparison of In Vitro Assays for this compound Cardiotoxicity Screening
| Assay Type | Key Endpoints | This compound Sensitivity | Throughput | Metabolic Competence |
|---|---|---|---|---|
| hERG Patch-Clamp | IC50, current inhibition | High (IC50 ~20 nM) | Low | No |
| Rubidium Efflux | % inhibition at set concentration | Moderate | Medium | No |
| Multi-Organ Chip | Beat rate, contractility, conduction velocity, metabolite formation | Context-dependent (reduced with hepatocytes) | Low | Yes (integrated) |
| Langendorff Heart | QT interval, QRS duration, arrhythmia inducibility | Moderate (1-10 μM effects) | Low | No |
| Ventricular Wedge | Transmural ECG, action potential duration, conduction velocity, wavelength | High for conduction abnormalities | Very Low | No |
Cell Preparation and Solutions:
Electrophysiological Recording Protocol:
Cell Isolation and Solutions:
Sodium Current Recording Protocol:
Table 2: Experimental Parameters for Measuring Cardiac Electrophysiology in Rabbit and Human Models
| Parameter | Rabbit Ventricular Myocytes | Human Atrial Myocytes | hERG-HEK293 Cells |
|---|---|---|---|
| Holding Potential | -100 mV | -100 mV | -80 mV |
| Temperature | 22±0.5°C | 22±0.5°C | 35±1°C |
| Pulse Duration | 80 ms | 80 ms | 4000 ms |
| Test Potentials | -80 mV to +40 mV | -80 mV to +40 mV | -50 mV to +60 mV |
| Extracellular [K+] | 4 mM | 4 mM | 4 mM |
| This compound IC50 for current | INa: ~1 μM | INa: ~0.5 μM | hERG: ~0.02 μM |
For comprehensive this compound cardiotoxicity assessment, multiple endpoints should be evaluated with careful attention to concentration-response relationships and safety margins. The primary hERG IC50 should be compared to estimated maximal free therapeutic plasma concentrations, with a safety margin (IC50/Cmax free) of <30-fold indicating high risk for QT prolongation. For this compound, the hERG IC50 of approximately 20 nM compared to therapeutic concentrations around 5 nM suggests a narrow safety margin, particularly in settings of impaired metabolism. Additionally, the INa blocking potency should be assessed, with this compound showing an IC50 of approximately 0.5-1 μM in human atrial myocytes. The ratio between hERG and INa IC50 provides insight into the predominant arrhythmia mechanism; for this compound, the hERG/INa ratio of approximately 0.02 indicates stronger hERG blockade at low concentrations, with sodium channel effects manifesting at higher concentrations [1] [2].
Cardiac wavelength (λ) represents a promising integrative parameter for predicting this compound's proarrhythmic potential, calculated as the product of conduction velocity (CV) and effective refractory period (ERP): λ = CV × ERP. Alternatively, in the intact heart, wavelength can be estimated from surface ECG parameters as ERP/QRS duration. Drugs that significantly reduce wavelength (by >20-30%) demonstrate increased risk for reentrant arrhythmias like VT/VF. In experimental models, this compound at 10 μM reduces wavelength by approximately 40%, primarily through conduction slowing rather than ERP shortening, consistent with its sodium channel blocking properties and association with non-TdP VT/VF. This wavelength reduction provides a potential biomarker for this compound-induced arrhythmogenesis that complements traditional QT interval monitoring [1].
When designing this compound cardiotoxicity studies, several methodological factors require special consideration. Metabolic competence must be addressed either through inclusion of hepatocyte co-culture, S9 fraction supplementation, or pre-incubation with liver microsomes, as this compound's cardiotoxicity is highly dependent on the parent compound-to-metabolite ratio. Recording temperature significantly impacts channel kinetics and drug binding; while room temperature (22°C) recordings provide larger currents and improved stability, physiological temperature (35-37°C) offers more clinically relevant assessment of use-dependent block and kinetics. For this compound specifically, stimulation frequency proves critical for detecting use-dependent sodium channel block, with higher pacing rates (≥1 Hz) dramatically enhancing apparent potency. Finally, comprehensive profiling should include assessment of additional cardiac currents, particularly L-type calcium current (ICa-L), which this compound also inhibits at higher concentrations (IC50 ~1 μM), potentially contributing to negative inotropic effects [1] [5] [4].
The following diagrams illustrate the key mechanisms of this compound cardiotoxicity and the recommended experimental workflow for its assessment.
Diagram 1: this compound Cardiotoxicity Mechanisms and Assessment - This diagram illustrates this compound's multi-channel blocking effects, electrocardiographic manifestations, and the critical role of hepatic metabolism in modulating its cardiotoxicity.
Diagram 2: Experimental Workflow for this compound Cardiotoxicity Screening - This diagram outlines a tiered testing approach progressing from high-throughput screening to mechanistic studies and integrated systems for comprehensive cardiotoxicity assessment.
This compound cardiotoxicity assessment requires a comprehensive in vitro strategy that addresses its complex multi-channel blocking properties and metabolic dependencies. A tiered approach beginning with high-throughput hERG screening, progressing to detailed mechanistic studies of sodium and calcium channels, and culminating in integrated multi-organ systems provides the most complete safety profile. The inclusion of metabolic competence through hepatocyte co-culture or enzyme supplementation is particularly critical for this compound assessment, as its conversion to fexofenadine significantly reduces cardiotoxicity risk. Additionally, cardiac wavelength assessment provides a valuable integrative parameter for predicting this compound's potential to induce non-TdP ventricular arrhythmias through sodium channel blockade. These detailed application notes and protocols provide researchers with a framework for thorough this compound cardiotoxicity evaluation that addresses both historical safety concerns and contemporary screening paradigms in drug development.
Terfenadine, a once widely prescribed antihistamine, was withdrawn from the market in the late 1990s due to its association with life-threatening cardiac arrhythmias, particularly Torsades de Pointes (TdP). This adverse effect was linked to its ability to inhibit the rapid delayed rectifier potassium current (IKr) encoded by the hERG (human ether-à-go-go-related gene) channel, leading to prolonged cardiac repolarization manifested as QT interval prolongation on the electrocardiogram (ECG). This compound's cardiotoxicity was particularly pronounced under conditions of impaired metabolism (e.g., drug interactions or liver dysfunction), where elevated parent drug concentrations resulted in greater IKr blockade [1] [2]. The this compound case became a landmark example in pharmaceutical development, emphasizing the critical importance of thorough cardiac safety assessment for non-cardiac drugs and leading to more rigorous regulatory requirements for evaluating drug effects on ventricular repolarization, as outlined in the ICH S7B and E14 guidelines [3].
The clinical relevance of this compound-induced QT prolongation extends beyond its historical significance. Studies have demonstrated that this compound-associated QTc prolongation and ventricular arrhythmias occurred predominantly at plasma concentrations exceeding therapeutic levels, often due to drug interactions with CYP3A4 inhibitors such as ketoconazole and erythromycin [2]. This concentration-dependent effect underscores the importance of therapeutic drug monitoring and avoidance of concomitant medications that impair this compound metabolism. In clinical studies, this compound typically produced minimal QTc prolongation at therapeutic doses, but the risk of TdP and ventricular tachycardia/ventricular fibrillation increased substantially at higher concentrations [1]. This paradoxical observation—that this compound can induce severe proarrhythmia with only modest QTc prolongation—highlights the limitations of relying solely on QT interval measurement for arrhythmia risk prediction and emphasizes the need for more comprehensive preclinical assessment strategies.
| Model Type | Species | Key Features | Applications | This compound Findings |
|---|
| Isolated Heart Preparation | Rabbit | • Perfused with this compound (1-10,000 nM) • Direct measurement of action potential parameters • Controlled electrolyte environment | • Study of direct cardiac effects • Assessment of proarrhythmic mechanisms without neurohumoral influences | • Concentration-dependent effects: shortening at 1 nM, prolongation at 10 nM • TRIaD phenomena observed at 1-1000 nM • Induction of TdP, VT, VF at higher concentrations [1] | | In Vivo Telemetry | Beagle dog | • Implanted telemetry transmitters • Continuous ECG recording in conscious animals • Standard 4-animal crossover design • Adherence to 3Rs principles | • Regulatory safety pharmacology studies • Translation to clinical effects • Assessment of drug effects in intact physiological system | • Used as reference hERG blocker in validation studies • Detection of QTc prolongation ≥5 ms with appropriate statistical methods [3] | | In Vivo Telemetry | Non-human primate (Cynomolgus monkey) | • Implanted telemetry devices (M11) • Large group sizes (n=48) for statistical power • Single-sex cohorts | • High-sensitivity QTc assessment • Evaluation of translation to human cardiac safety | • Methodology validated with moxifloxacin as positive control • One-step QTc model provides sensitivity to detect small changes [4] |
| Correction Method | Principle | Advantages | Limitations | Application in this compound Studies |
|---|
| One-Step QTc Model | Direct statistical modeling of QT-RR relationship without pre-correction | • High sensitivity (MDD ~3 ms with 4 animals) • Accounts for day-to-day and drug-induced changes in QT-RR slope • Uses all 1-min mean data points (~960/hour) | • Complex statistical implementation • Requires specialized expertise | • Recommended approach for improved translational value • Reduces false negatives in preclinical-to-clinical translation [3] [4] | | Conventional Two-Step Method | 1. Individual QT-RR slope determination 2. Statistical analysis of corrected QTc | • Established methodology • Regulatory familiarity | • Assumes fixed QT-RR relationship • Lower sensitivity (MDD ≥10 ms with 4 animals) • Limited to hourly means (16 values/hour) | • Traditional approach used in earlier this compound studies • Higher risk of false negatives [4] | | Individual Correction (LogQTRR) | Logarithmic transformation to linearize QT-RR relationship | • Handles curvature in QT-RR relationship at low RR intervals in dogs • Individualized correction | • Requires vehicle control period • Does not account for drug-induced slope changes | • Used in standard cardiovascular safety pharmacology studies [3] | | Individual Correction (LinQTHR) | Linear QT-heart rate relationship | • Simplicity • Approximately linear in dogs | • Requires vehicle control period • Assumes fixed relationship | • Used in standard cardiovascular safety pharmacology studies [3] |
Purpose: To evaluate the direct effects of this compound on cardiac action potential duration, repolarization characteristics, and proarrhythmic potential in an isolated heart preparation.
Materials and Equipment:
Procedure:
Heart Preparation and Perfusion:
Baseline Measurements:
This compound Administration:
Washout Phase:
Data Collection and Analysis:
Purpose: To evaluate the effects of this compound on QTc interval in conscious, freely moving beagle dogs using implanted telemetry, following regulatory guidelines for cardiovascular safety pharmacology.
Materials and Equipment:
Surgical Procedure:
Preoperative Preparation:
Transmitter Implantation:
Postoperative Care:
Experimental Protocol:
Study Design:
ECG Recording:
Data Analysis:
The this compound case demonstrated that QTc prolongation alone is insufficient for comprehensive proarrhythmic risk assessment. The TRIaD phenomenon (Triangulation, Reverse use dependence, Instability, and Dispersion of repolarization) provides a more robust framework for evaluating arrhythmogenic potential [1]. In rabbit heart studies, this compound induced TRIaD at concentrations as low as 1 nM, with incidence increasing with both concentration and exposure time. At 10 nM for 450 minutes, this compound produced significant APD60 prolongation (46 ± 11 ms), but importantly, this prolongation further increased after washout, suggesting complex drug-channel interactions. At higher concentrations (≥30 nM), this compound produced biphasic effects on APD—initial shortening followed by prolongation—with the net effect dependent on exposure time. This complex concentration-response relationship underscores the importance of comprehensive sampling across multiple timepoints and concentrations.
The relationship between this compound-induced repolarization abnormalities and specific arrhythmia types depends on the net effect on cardiac wavelength (λ). When this compound induces TRIaD with APD prolongation and λ prolongation, the predominant arrhythmia is Torsades de Pointes. In contrast, when this compound causes APD shortening with λ shortening, the outcome is more frequently ventricular tachycardia or ventricular fibrillation [1]. This distinction is critical for accurate risk assessment, as FDA records for this compound suggested that the incidence of ventricular tachycardia/ventricular fibrillation exceeded that of TdP. These findings indicate that proarrhythmic risk assessment must extend beyond simple QT measurement to include evaluation of multiple electrophysiological parameters that collectively provide a more comprehensive picture of arrhythmogenic potential.
The implementation of the one-step QTc model represents a significant advancement in the statistical sensitivity of preclinical QTc assessment. Traditional two-step methods in a four-animal crossover design have a minimal detectable difference (MDD) of ≥10 ms, whereas the one-step approach can achieve an MDD of approximately 3 ms with the same number of animals [4]. This enhanced sensitivity is achieved through several methodological advantages: (1) utilization of all 1-min mean data points (~960 per hour) rather than hourly means (16 values per hour), (2) accommodation of day-to-day variations in heart rate and QT-RR relationships, and (3) accounting for drug-induced changes in QT-RR slope. The one-step method directly models the QT-RR relationship within each time period, allowing slopes and intercepts to vary by animal, day, hour, and treatment, thereby avoiding the erroneous assumptions of fixed relationships inherent in conventional methods.
For this compound studies specifically, the application of the one-step QTc model is particularly valuable given the complex concentration-effect and time-effect relationships observed in experimental models. The model's ability to detect QTc changes as small as 5 ms with all reference hERG blockers makes it well-suited for characterizing this compound's effects on cardiac repolarization [3]. When implementing this approach, researchers should define the statistical model to include appropriate fixed effects (treatment, time, treatment-by-time interaction) and random effects (animal, period, sequence), with RR interval included as a covariate. The estimated marginal means should then be used to derive time-matched ΔΔQTc values relative to vehicle control, with appropriate adjustment for multiple comparisons using methods such as Tukey-Kramer or Dunnett's test. This rigorous statistical approach maximizes the likelihood of detecting clinically relevant QTc effects while minimizing false negatives in preclinical safety assessment.
This compound serves as an excellent positive control in cardiovascular safety pharmacology studies due to its well-characterized concentration-dependent hERG blockade and the extensive literature on its electrophysiological effects. When utilizing this compound as a positive control, researchers should select concentrations/doses that produce a range of effects from minimal to substantial QTc prolongation, typically spanning anticipated clinical exposure multiples. In rabbit isolated heart preparations, this compound concentrations of 10-100 nM produce consistent but modest APD prolongation, while concentrations exceeding 300 nM demonstrate more complex effects including initial shortening followed by prolongation [1]. This biphasic response pattern is particularly valuable for demonstrating assay sensitivity to both prolongation and shortening of repolarization. For in vivo telemetry studies, this compound doses should be selected to achieve exposures that produce statistically significant but non-lethal QTc effects, typically targeting ΔQTc values of 5-15 ms.
The use of this compound as a positive control also provides opportunity to assess assay performance across multiple endpoints beyond QT duration. Comprehensive studies should include evaluation of beat-to-beat variability of repolarization (BVR), spatial dispersion of repolarization (SDR), T-wave morphology changes, and arrhythmia incidence in addition to standard QTc measurements. This multi-parameter approach aligns with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative and provides a more robust assessment of proarrhythmic potential than QTc measurement alone. Furthermore, this compound's metabolism-dependent toxicity profile makes it particularly useful for evaluating drug interaction potential, especially with CYP3A4 inhibitors, allowing researchers to assess how concomitant medications might alter cardiac safety profiles of new chemical entities.
Preclinical findings with this compound must be interpreted within the context of its known clinical behavior to maximize translational value. The therapeutic antihistaminic concentration of this compound is less than 1 nM, while the IC₅₀ for IKr blockade exceeds 200 nM, providing a substantial safety margin under normal metabolic conditions [1]. However, this margin is compromised by drug interactions that inhibit this compound metabolism (e.g., with ketoconazole or erythromycin), leading to elevated parent drug concentrations and increased arrhythmia risk [2]. This highlights the critical importance of considering metabolic pathways and potential interactions when extrapolating preclinical this compound data to clinical scenarios. Additionally, the observation that this compound can induce severe ventricular arrhythmias with only modest QTc prolongation in some patients underscores the limitation of relying exclusively on QT interval as a risk predictor and reinforces the value of complementary metrics such as TRIaD assessment.
When designing this compound studies to inform clinical translation, researchers should incorporate concentration-response modeling to define the relationship between this compound exposure and QTc effects. The relatively flat concentration-response relationship observed with this compound—where substantial hERG blockade (IC₅₀ >200 nM) produces variable effects on APD/QTc—contrasts with the steeper relationship typically seen with pure hERG blockers like dofetilide. This suggests that this compound's multiple ion channel effects (including late sodium current inhibition at higher concentrations) modify its net effect on repolarization [1]. Understanding these complex concentration-response relationships is essential for accurate extrapolation of preclinical findings to human cardiac safety assessment. Furthermore, the translation of this compound study results should always consider population risk factors identified in clinical practice, including female sex, heart failure, electrolyte disturbances, and concomitant medications that prolong QT interval, as these factors significantly modulate arrhythmia risk associated with this compound exposure.
The comprehensive assessment of this compound's effects on cardiac repolarization in animal models provides critical insights for modern drug safety evaluation. The historical experience with this compound underscores the importance of robust preclinical cardiovascular assessment that extends beyond simple QTc measurement to include evaluation of multiple electrophysiological parameters that collectively provide a more accurate prediction of clinical arrhythmogenic potential. The implementation of advanced statistical approaches such as the one-step QTc model significantly enhances the sensitivity of preclinical studies, enabling detection of smaller QTc effects with fewer animals while accounting for complex drug-induced changes in QT-RR relationships. Furthermore, the recognition that QT prolongation alone dangerously underestimates proarrhythmic potential has driven the development of more comprehensive assessment frameworks such as the TRIaD phenomenon, which better captures the complex nature of drug-induced arrhythmogenesis.
Moving forward, this compound will continue to serve as a valuable tool for validating new approaches in cardiac safety pharmacology, including the application of human stem cell-derived cardiomyocytes, computational modeling, and novel biomarkers of proarrhythmic risk. The complex concentration-dependent effects of this compound—with IKr blockade at lower concentrations and multi-channel effects at higher concentrations—make it an ideal compound for evaluating the predictive value of these emerging technologies. Moreover, the metabolic characteristics of this compound and its susceptibility to drug interactions continue to highlight the importance of considering metabolic pathways and comedications in comprehensive safety assessment. By leveraging the extensive knowledge base surrounding this compound's electrophysiological effects, researchers can continue to refine preclinical safety assessment strategies to better predict and prevent serious cardiac adverse events in clinical practice, ultimately enhancing drug safety and protecting patient health.
Cardiac arrhythmias represent one of the most challenging cardiovascular diseases, affecting approximately 37.5 million people worldwide and causing significant morbidity and mortality. [1] The development of reliable preclinical models for assessing drug-induced cardiotoxicity has become increasingly important in pharmaceutical research, particularly as cardiovascular toxicity remains a leading cause for drug development failure and market withdrawal. [2] [3] The barium chloride/aconitine-induced arrhythmia model in rodents has emerged as a well-established experimental system for evaluating potential antiarrhythmic compounds and studying the underlying mechanisms of ventricular arrhythmias.
Terfenadine, a second-generation histamine H₁-receptor antagonist, was widely used as a non-sedating antihistamine before being withdrawn from the market in many countries due to its association with severe cardiotoxic effects, including QT interval prolongation, torsades de pointes, and ventricular fibrillation. [4] Interestingly, despite its known cardiotoxicity, this compound has demonstrated potential antiarrhythmic properties through its ability to block multiple cardiac ion channels, particularly potassium channels (IKr), similar to the mechanism of action of amiodarone, a recognized class III antiarrhythmic agent. [4] [5] This paradoxical nature makes this compound an intriguing compound for pharmacological investigation in controlled experimental settings.
The biological basis of the barium chloride/aconitine-induced arrhythmia model involves distinct yet complementary mechanisms. Barium chloride primarily induces arrhythmias by blocking inward rectifier potassium channels, thereby reducing potassium conductance and enhancing automaticity. Aconitine, a neurotoxin derived from plants of the Aconitum genus, works by activating sodium channels, leading to persistent sodium influx and triggered activity. [4] [1] When combined, these compounds produce a robust and reproducible model of ventricular arrhythmias suitable for evaluating potential therapeutic interventions.
Animals: Adult Sprague-Dawley rats (weighing 200-250 g) are recommended for this model. Rats should be housed in plastic cages with stainless steel grid tops at room temperature (23±2°C) with a 12-hour light/dark cycle and provided with free access to drinking water and standard laboratory diet. [4]
Anesthesia: Animals should be anesthetized by intraperitoneal injection of 3% pentobarbital (30 mg/kg). Anesthesia depth should be verified by absence of response to toe pinch before proceeding with experimental procedures. [4]
Ethical Considerations: All experiments must be performed in accordance with institutional animal care guidelines and approved by the appropriate ethics committee. The protocol described was approved by the Laboratory Center of Shanghai Tenth People's Hospital in accordance with Chinese national guidelines. [4]
Barium Chloride Solution Preparation: Prepare a fresh solution of barium chloride in normal saline at appropriate concentration. The exact concentration may vary based on specific experimental requirements but should be optimized to induce consistent arrhythmias without excessive mortality. [4] [6]
Aconitine Solution Preparation: Prepare aconitine stock solution following manufacturer's instructions. Aconitine should be dissolved in appropriate vehicle (DMSO may be used as solvent) and further diluted to achieve working concentration. [4]
Induction Procedure:
Solution Preparation: This compound should be dissolved in DMSO and diluted to achieve target concentrations. Fresh solutions should be prepared for each experimental session. [4]
Dosing Protocol: Based on comparative studies, this compound should be administered at doses of 6, 12, and 18 mg/kg intraperitoneally to evaluate dose-dependent effects. Control groups should receive equivalent volumes of normal saline or DMSO vehicle. [4]
Timing: this compound or control solutions should be administered prior to arrhythmia induction to evaluate protective effects, with ECG recordings conducted for at least 90 minutes post-administration. [4]
The barium chloride/aconitine model has also been successfully adapted for use in zebrafish embryos, which offer advantages including optical transparency for direct cardiac visualization and higher throughput capacity. In this model, zebrafish embryos 72 hours post-fertilization are exposed to barium chloride (2.1 µg/ml) to induce arrhythmia, followed by this compound treatment. [6] This alternative model may be particularly useful for initial screening studies before progressing to mammalian systems.
Electrocardiogram recordings should be performed using the standard limb lead II configuration with subcutaneous electrode placement. The BL-420S data acquisition and analysis system or equivalent should be used with the following parameters: [4]
The following quantitative parameters should be recorded and statistically compared between treatment groups:
Table: Key Quantitative Measurements for Arrhythmia Model
| Parameter | Measurement Unit | Significance | Control Values |
|---|---|---|---|
| QTc prolongation | milliseconds (ms) | Indicator of ventricular repolarization changes | Baseline established in saline controls |
| Arrhythmia onset time | seconds | Measures delay in arrhythmia development | ~120-180 sec in controls [4] |
| Aconitine dosage for arrhythmia | µg/kg | Quantifies resistance to arrhythmia induction | Dose-dependent reduction with this compound |
| Ventricular tachycardia duration | seconds | Measures severity of sustained arrhythmia | Significant reduction with this compound [4] |
All ECG parameters should be expressed in milliseconds, and heart rate should be expressed in beats per minute. Data should be presented as mean ± SEM, with statistical significance set at P<0.05 using appropriate statistical tests (e.g., Student's t-test for normally distributed data with similar variance). [4] [2]
Comparative studies have demonstrated that this compound dose-dependently prolongs the QTc interval in rats, with effects similar to those observed with amiodarone administration. At doses of 6, 12, and 18 mg/kg, this compound produces significant QTc prolongation compared to normal saline controls, with the most pronounced effects observed at the highest dose. [4] This QTc prolongation reflects this compound's known effect on cardiac repolarization through blockade of the rapid component of the delayed rectifier potassium current (IKr).
The experimental workflow below illustrates the key steps in the arrhythmia model and this compound testing protocol:
In the barium chloride/aconitine-induced ventricular arrhythmia model, this compound demonstrates significant protective effects across multiple parameters. Research findings indicate that this compound not only delays the onset time of arrhythmias induced by barium chloride but also increases the cumulative dosage of aconitine required to induce various arrhythmias. [4] [5] Furthermore, this compound administration results in a marked decrease in the duration of ventricular tachycardia compared to normal saline controls, suggesting potential antiarrhythmic efficacy.
Table: Comparative Effects of this compound and Amiodarone in Arrhythmia Model
| Experimental Parameter | This compound 18 mg/kg | Amiodarone | Normal Saline Control | Statistical Significance |
|---|---|---|---|---|
| QTc prolongation | Significant | Significant | Minimal | P<0.05 |
| Delay in arrhythmia onset | Marked delay | Marked delay | No delay | P<0.05 |
| Aconitine dosage for VT induction | Increased | Increased | Baseline | P<0.05 |
| Ventricular tachycardia duration | Significant reduction | Significant reduction | Prolonged | P<0.05 |
These effects are comparable to amiodarone, a established class III antiarrhythmic drug, suggesting that this compound's mechanism may involve similar pathways, particularly through multi-channel blockade including potassium channels. [4] [5] The antiarrhythmic protection observed occurs despite this compound's known potential to prolong QT interval, highlighting the complex relationship between QT prolongation and antiarrhythmic efficacy.
The diagram below illustrates the proposed cellular mechanisms of this compound's effects in the arrhythmia model:
The barium chloride/aconitine-induced arrhythmia model, combined with this compound testing, has several valuable applications in cardiovascular research and drug development:
Antiarrhythmic Drug Screening: This model provides a robust platform for evaluating potential antiarrhythmic compounds, particularly those with multi-channel blocking properties. The ability to assess effects on both arrhythmia induction and progression makes it suitable for comprehensive drug characterization. [4] [1]
Cardiotoxicity Assessment: The model can be utilized to evaluate the cardiotoxic potential of new chemical entities, especially those suspected of affecting cardiac repolarization. The combination of this compound testing with this model may help identify compounds with balanced antiarrhythmic and proarrhythmic properties. [2] [3]
Mechanistic Studies: The model facilitates investigation into the cellular mechanisms of arrhythmogenesis and antiarrhythmic protection. Recent studies have employed similar models to explore signaling pathways such as the cGMP-PKG pathway and its role in arrhythmia modulation. [6]
While the barium chloride/aconitine model provides valuable insights, researchers should consider several limitations:
Species Differences: There are important species differences in cardiac electrophysiology that may limit direct extrapolation to humans. For example, mice and rats have a low action potential plateau at approximately -40 mV membrane potential compared to humans, primarily due to differential expression in repolarizing transient K-currents. [1]
Model Specificity: The induced arrhythmias may not fully recapitulate all aspects of clinical arrhythmogenic disorders, particularly those with genetic origins or complex structural heart disease components. [1]
This compound Specificity: As this compound has multiple cellular targets, it may be challenging to attribute effects to specific mechanisms without additional controlled experiments using more selective inhibitors.
Common technical issues and solutions for this protocol include:
High Mortality Rate: If animal mortality exceeds acceptable limits (generally >20%), consider titrating the doses of barium chloride and aconitine. Prepare fresh solutions for each experiment as compound degradation may alter potency.
Inconsistent Arrhythmia Induction: Ensure consistent anesthesia depth, as this significantly affects arrhythmia susceptibility. Maintain stable environmental conditions including temperature control throughout experiments.
ECG Signal Artifacts: Proper electrode placement is critical for clean ECG recordings. Use subcutaneous needle electrodes firmly secured to minimize movement artifacts. Ensure proper grounding of all equipment.
The barium chloride/aconitine-induced arrhythmia model provides a valuable experimental system for evaluating potential antiarrhythmic compounds and studying ventricular arrhythmia mechanisms. This compound, despite its known cardiotoxicity in clinical settings, demonstrates significant antiarrhythmic effects in this model comparable to amiodarone. These effects include dose-dependent QTc prolongation, delayed onset of induced arrhythmias, increased resistance to aconitine-induced arrhythmias, and reduced duration of ventricular tachycardia.
The paradoxical nature of this compound—possessing both antiarrhythmic and proarrhythmic potential—highlights the complexity of cardiac electropharmacology and the importance of context in therapeutic applications. The experimental protocol described herein provides a standardized approach for investigating this duality and screening novel compounds with similar multi-channel blocking properties. Further research using this model may contribute to the development of safer antiarrhythmic therapies with improved risk-benefit profiles.
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac electrophysiology by conducting the rapid delayed rectifier K+ current (IKr), which is essential for the repolarization phase of the cardiac action potential. Inhibition of this channel by pharmaceutical compounds can lead to prolonged QT interval on the electrocardiogram, increasing the risk of potentially fatal ventricular arrhythmias known as Torsades de Pointes (TdP). Terfenadine, once a widely prescribed nonsedating antihistamine (marketed as Seldane), became the prototypical example of drug-induced hERG blockade when it was discovered to cause lethal cardiac arrhythmias under certain conditions, ultimately leading to its withdrawal from the market in 1998. This historical episode transformed hERG safety testing from a specialized investigation into a standard requirement in drug development pipelines, making this compound an enduring positive control compound in hERG assays [1] [2].
The clinical cardiotoxicity of this compound results from its direct blockade of the hERG channel at clinically relevant concentrations, with an apparent Kd value of approximately 350 nmol/L in heterologous expression systems. This effect is particularly dangerous because this compound undergoes extensive first-pass metabolism in the liver to produce fexofenadine (Allegra), which has significantly reduced hERG blocking activity at approximately 65 μM IC50 and does not cause QT prolongation in clinical trials. However, when metabolic capacity is exceeded due to overdose or coadministration with metabolic inhibitors (e.g., ketoconazole), parent this compound accumulates to dangerous levels in plasma, leading to acquired Long QT Syndrome [1] [2]. Unlike some other compounds that affect hERG through multiple mechanisms including disruption of channel trafficking, this compound acts primarily through direct open-channel blockade without affecting channel trafficking to the cell membrane [3].
Table: Key Properties of this compound and Metabolite
| Parameter | This compound | Fexofenadine (Metabolite) |
|---|---|---|
| Molecular Weight | 471.67 g/mol | Not specified |
| hERG IC50 | 56-350 nM | 65 μM |
| Primary Mechanism | Direct open-channel block | Minimal hERG interaction |
| QT Prolongation Risk | High | Negligible |
| Clinical Status | Withdrawn (1998) | Marketed (Allegra) |
The gold standard method for assessing hERG channel blockade employs the whole-cell patch-clamp technique on mammalian cells (typically HEK-293) stably expressing hERG channels. The standard voltage protocol consists of: (1) a holding potential of -80 mV; (2) a depolarizing step to +20 mV for 2-4 seconds to activate and inactivate hERG channels; (3) a repolarizing step to -40 mV or -50 mV for 2-5 seconds to elicit characteristic outward tail currents; and (4) return to holding potential. This protocol is applied repeatedly at 0.1-0.166 Hz to establish stable baseline currents before cumulative addition of this compound concentrations (typically from 1 nM to 30 μM) to construct concentration-response relationships. Only cells with seal resistance >100 MΩ and pre-compound tail current amplitude >0.2 nA should be included in data analysis to ensure technical quality [4] [5] [6].
For this compound specifically, researchers should note that block develops slowly in a pulse-dependent manner but exhibits ultra-slow recovery from block in the closed state, which can be accelerated by specific mutations (e.g., D540K) that allow the activation gate to reopen during hyperpolarization. This characteristic "trapping" behavior indicates that this compound becomes physically enclosed within the central cavity of the channel when the activation gate closes behind it during deactivation. When applying this compound via the patch-pipette solution in whole-cell experiments, significantly reduced potency is observed compared to extracellular application, suggesting that intracellular binding components may compete with channel binding or that steep concentration gradients exist within the sub-membrane space [1] [6].
High-throughput screening platforms have been developed to increase efficiency in hERG safety assessment while maintaining data quality comparable to manual patch-clamp. The QPatch HTX and SyncroPatch 384PE systems represent advanced automated electrophysiology platforms that follow the general principles of conventional patch-clamping while enabling parallel recording from multiple cells. For the QPatch HTX system, cells are placed in a 48-channel chip array with microfluidic chambers, where each cell interacts with a silicon-based glass planar substrate to form stable giga-ohm seals. After whole-cell configuration is achieved, pre-programmed voltage-clamp steps are applied continuously during the experiment, with test substances perfused sequentially at increasing concentrations for approximately 5 minutes per concentration to ensure adequate mixing and steady-state block [5].
The voltage protocol for automated systems typically involves: (1) a holding potential of -80 mV; (2) depolarization to +20 mV for 2 seconds; (3) repolarization to -40 mV for 2 seconds to measure tail currents; and (4) return to holding potential, applied at 0.1 Hz frequency. The stability of recording is assessed through initial wash with extracellular solution alone, followed by vehicle application (0.3% DMSO) for 3 minutes before this compound application. Test substances are applied in triplicate at increasing concentrations to at least two cells to ensure reproducibility. The percentage inhibition of hERG tail current amplitude is calculated at each concentration, and IC50 values are determined by fitting the concentration-response data to an appropriate model (e.g., Hill equation) [5].
Table: Comparison of hERG Assay Platforms
| Parameter | Manual Patch-Clamp | QPatch HTX | SyncroPatch 384PE |
|---|---|---|---|
| Throughput | Low (1-4 cells/day) | Medium (48 parallel) | High (384 parallel) |
| Seal Requirement | >100 MΩ | >100 MΩ | >50 MΩ |
| Minimum Current | 0.2 nA | 0.2 nA | 0.2 nA |
| Typical this compound IC50 | 56-350 nM | Similar to manual | Similar to manual |
| Positive Control | E-4031/Dofetilide | E-4031 | E-4031 |
Site-directed mutagenesis studies have revealed that this compound binds within the central cavity of the hERG channel between the selectivity filter and the activation gate, interacting with specific residues located on the S6 domain and pore helix. The key molecular determinants for this compound binding include T623 and S624 located near the base of the pore helix, and Y652 and F656 located in the S6 domain. When these residues are mutated to alanine, channel sensitivity to this compound block is significantly reduced, confirming their critical role in drug binding. Interestingly, unlike methanesulfonanilide class III antiarrhythmic drugs (e.g., dofetilide, E-4031), mutation of V625, G648, or V659 does not alter hERG channel sensitivity to this compound, suggesting that different drugs can adopt distinct binding modes within the central cavity of the channel [1] [7] [8].
The aromatic residues Y652 and F656 are particularly important for this compound binding, with their aromatic side chains forming crucial interactions with the drug molecule. However, studies using fluorinated phenylalanine derivatives to assess cation-π interactions have shown that successive fluorinations at these sites do not linearly decrease this compound affinity, suggesting that while the aromaticity of these residues is critical, the mechanism does not primarily involve cation-π interactions between the drug and these side chains. The current model proposes that this compound gains access to its binding site from the intracellular side after channel activation, with the activation gate serving as a physical barrier that can "trap" the drug inside the channel pore when it closes during deactivation [8] [6].
This compound exhibits preferential binding to the open and inactivated states of the hERG channel, with block developing slowly during depolarizing pulses in a voltage-dependent manner. This state-dependent block has important implications for the experimental protocol design, as the extent of block depends on both the concentration and the duration of depolarizing pulses. The recovery from this compound block is remarkably slow in the closed state, which can be explained by a "trapping" mechanism where the drug becomes physically enclosed within the central cavity when the activation gate closes during channel deactivation. This trapping phenomenon is supported by experiments showing that recovery from this compound block can be accelerated by mutations (e.g., D540K) that allow the activation gate to reopen in response to membrane hyperpolarization [1].
The access pathway for this compound to its binding site appears to be primarily from the intracellular side of the membrane, as demonstrated by experiments showing reduced potency when applied via the patch-pipette solution compared to extracellular application in whole-cell configuration. This difference is not due to P-glycoprotein-mediated efflux but may result from intracellular binding components competing with channel binding. Laser-scanning confocal microscopy and fluorescence correlation spectroscopy studies have shown that 37-68% of hERG/EGFP fusion proteins are slowly diffusible in the cytosol, demonstrating the presence of intracellular binding sites for hERG channel blockers that are not dialyzable by the patch-pipette solution [6].
Table: Molecular Determinants of this compound Binding to hERG Channel
| Residue | Location | Role in this compound Binding | Effect of Ala Mutation |
|---|---|---|---|
| T623 | Pore helix | Polar interaction | Reduced sensitivity |
| S624 | Pore helix | Polar interaction | Reduced sensitivity |
| Y652 | S6 domain | Aromatic interaction | Reduced sensitivity |
| F656 | S6 domain | Aromatic interaction | Reduced sensitivity |
| V625 | Pore helix | Not critical | No effect |
| G648 | S6 domain | Not critical | No effect |
| V659 | S6 domain | Not critical | No effect |
The half-maximal inhibitory concentration (IC50) is the fundamental parameter for quantifying this compound's potency in hERG blockade. Comprehensive analyses across multiple laboratories and experimental conditions have established that this compound exhibits IC50 values typically ranging from 56 to 350 nM in conventional patch-clamp assays, with some variability depending on experimental conditions such as external potassium concentration ([K+]e). Elevated [K+]e is known to reduce the sensitivity of hERG to drug block, with the IC50 for this compound increasing from 350 nM in 2 mM [K+]e to 2.8 μM in 96 mM [K+]e solution. This [K+]e-dependent reduction in potency is consistent across multiple hERG blockers and should be considered when comparing results across studies with differing experimental conditions [1] [4].
Recent analyses comparing legacy protocols with revised ICH S7B Q&A best practice recommendations have demonstrated remarkable consistency in this compound IC50 values despite protocol differences. In one extensive assessment using a consistent study design over twenty years, the this compound IC50 remained stable at approximately 100 nM, with 60 nM this compound producing the expected 30-40% inhibition based on this IC50. This long-term stability in hERG assay results should provide confidence in historical data and the reproducibility of hERG blocking potency measurements across different laboratories and over time. When constructing concentration-response curves for this compound, it is recommended to test at least 5 concentrations spanning a range from 1 nM to 30 μM, with each concentration applied until steady-state block is achieved (typically 5-15 minutes depending on the system) [4].
The stability and reproducibility of hERG assay data have been extensively evaluated through comparisons of different experimental protocols and longitudinal assessments. Key protocol considerations include the composition of external and internal solutions, temperature, stimulation frequency, and drug application methods. While the ICH S7B Q&A revisions introduced specific 'best practice' recommendations in 2022, studies comparing legacy protocols with revised protocols have found that IC50 values for this compound and other positive controls (cisapride, dofetilide, moxifloxacin, ondansetron) remain similar between different experimental approaches, with differences typically within the ±2.1-fold variability described for multiple evaluations in the same laboratory under consistent conditions [4].
For this compound specifically, the direct block mechanism means that protocol elements affecting channel state occupancy during drug application will significantly influence the measured IC50. Protocols should ensure adequate depolarization duration to allow full development of block, with typical depolarizing steps lasting 2-4 seconds at frequencies of 0.1-0.166 Hz. The use of appropriate positive controls is essential for assay validation, with this compound itself serving as an excellent control once its characteristic IC50 range is established in a given laboratory. Data should be normalized to baseline measurements and vehicle controls, with results from multiple cells (typically n ≥ 4) combined to calculate mean IC50 values with associated measures of variability [1] [4] [5].
Artificial intelligence (AI) approaches are increasingly being applied to predict hERG blockade early in drug discovery, potentially reducing late-stage attrition due to cardiotoxicity. Recent advances include the development of HERGAI, a stacking ensemble classifier employing deep neural networks trained on protein-ligand extended connectivity (PLEC) fingerprints extracted from hERG-bound docking poses. This model achieved state-of-the-art classification performance, accurately identifying 86% of molecules with IC50 ≤ 20 μM and 94% of strong hERG blockers (IC50 ≤ 1 μM) in challenging test sets. Another approach integrating eXtreme Gradient Boosting (XGBoost) with Isometric Stratified Ensemble (ISE) mapping demonstrated competitive predictive performance with a balance between sensitivity (0.83) and specificity (0.90), while enhancing model interpretability through variable importance analysis [9] [10].
These computational tools are particularly valuable for virtual screening of compound libraries before synthesis or purchasing, allowing medicinal chemists to prioritize compounds with reduced hERG liability. The models have been trained on extensive datasets comprising nearly 300,000 molecules from PubChem and ChEMBL, approximately 2,000 of which were confirmed hERG blockers identified through in vitro assays. For this compound specifically, computational analyses have confirmed its high affinity for the hERG channel and identified key molecular descriptors associated with its strong inhibition, including peoe_VSA8, ESOL, SdssC, MaxssO, nRNR2, MATS1i, nRNHR, and nRNH2. As these computational approaches continue to evolve, they offer the promise of earlier and more accurate prediction of hERG liability, potentially reducing reliance on resource-intensive electrophysiology screening for early-stage compounds [9] [10].
Recent research has revealed that intracellular binding competition may significantly influence measured this compound potency in patch-clamp experiments. When this compound is applied via the patch-pipette solution in the whole-cell configuration, it blocks both hERG and KATP currents with much lower potency than after application via the bath solution. This difference is not observed with dofetilide and tolbutamide, and is not due to P-glycoprotein-mediated efflux of this compound. Instead, confocal microscopy and fluorescence correlation spectroscopy studies demonstrate that 37-68% of hERG/EGFP fusion proteins are slowly diffusible in the cytosol, and bath application of fluorescent channel blockers induces diffuse fluorescence throughout the cytosol of cells under whole-cell patch-clamp conditions. These observations suggest the presence of intracellular binding sites for hERG channel blockers that are not dialyzable by the patch-pipette solution [6].
This intracellular binding phenomenon has important methodological implications for hERG assays. The reduced potency of intracellularly applied this compound suggests that substances with high lipophilicity may not be freely diffusible inside the cell, and steep concentration gradients might exist within the cell and in the sub-membrane space. Researchers should be aware that the effective concentration of this compound at its hERG binding site may differ significantly from the concentration in the bulk solution, particularly during whole-cell experiments with intracellular application. This may partly explain differences in absolute IC50 values reported across different experimental systems and protocols [6].
The assessment of hERG channel blockade has become a regulatory requirement for new chemical entities prior to first administration in humans, as stipulated in the ICH S7B guidance. While earlier guidelines did not specify detailed experimental protocols, the 2022 ICH S7B Q&A revisions introduced 'best practice' recommendations to facilitate the use of hERG data in integrated risk assessments. These recommendations provide a degree of standardization while acknowledging that prior practice, even if different from current best practices, generally produced reliable data. For this compound, the extensive historical database and consistent performance across different protocols support its continued use as a positive control in hERG safety assays [4].
The hERG margin, calculated as the ratio between the IC50 for hERG blockade and the estimated maximum free therapeutic plasma concentration (or effective concentration), has become a critical parameter in integrated risk assessments for drug-induced QT prolongation. For this compound, the hERG IC50 of approximately 100 nM compared to peak free plasma concentrations that can reach 100 nM in cases of impaired metabolism explains its clinical cardiotoxicity. A general regulatory concern exists when the hERG margin is less than 30-fold, though this is compound-specific and requires integration with other data including in vivo cardiovascular studies and clinical electrocardiographic assessments. The comprehensive in vitro proarrhythmia assay (CiPA) initiative represents an evolving approach that integrates hERG data with effects on other cardiac ion channels and in silico modeling to provide a more complete assessment of proarrhythmic risk beyond just hERG blockade [4] [5].
This compound remains a prototypical compound for studying hERG channel blockade due to its well-characterized mechanism of action, historical significance, and consistent performance as a positive control in hERG assays. The detailed protocols outlined in this document provide researchers with standardized methods for assessing hERG blockade using both manual and automated patch-clamp approaches, with specific considerations for this compound's unique pharmacological properties including its state-dependent block, slow recovery kinetics, and potential intracellular binding interactions. As drug discovery continues to prioritize safety assessment early in the development process, the lessons learned from this compound's history and the methodologies refined through its study will continue to inform cardiac safety pharmacology for years to come.
This compound is a historically significant antihistamine that was widely prescribed for allergic conditions before being withdrawn from the U.S. market in 1998 due to cardiotoxicity concerns. This compound is classified as a prodrug that undergoes extensive first-pass hepatic metabolism primarily via the cytochrome P450 3A4 (CYP3A4) system to form its active acid metabolite, fexofenadine (also known as this compound carboxylate). This metabolic transformation is crucial because while this compound itself can cause cardiac arrhythmias through QT interval prolongation, fexofenadine retains the therapeutic antihistamine effects without significant cardiotoxicity. The identification and quantification of this compound and its metabolites remain analytically relevant for several reasons: understanding metabolic pathways, drug interaction studies, toxicological investigations, and ongoing research into repurposing this compound for new applications such as antimicrobial therapy.
The metabolic pathway of this compound involves several biotransformation steps, with the primary conversion being the oxidation of the methyl group to a carboxylic acid, forming fexofenadine. Additional metabolites include This compound glucoside and This compound phosphate, though these are less abundant. Analytical methods must address the challenge of detecting both the parent drug and its metabolites, often at varying concentration ranges in different biological matrices. This application note provides comprehensive protocols and methodological details for researchers investigating this compound metabolism, with applications in drug development, forensic toxicology, and academic research on metabolic pathways and drug safety.
One of the most cited methods for determining this compound and its acid metabolite (fexofenadine) in plasma employs solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with fluorescence detection. This method, developed in the early 1990s, provides robust quantification with adequate sensitivity for most pharmacokinetic studies [1].
The sample preparation protocol begins with 1 mL of plasma sample. The SPE procedure uses C8 or C18 cartridges that are first conditioned with methanol and water. Plasma samples are then loaded onto the conditioned cartridges, followed by washing with water and a water-methanol mixture. The analytes are eluted using methanol with 0.1% triethylamine. The eluate is evaporated to dryness under nitrogen stream and reconstituted in mobile phase prior to injection [1].
Table 1: HPLC-Fluorescence Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C8 or C18 reverse phase (150-250 mm × 4.6 mm, 5 μm particle size) |
| Mobile Phase | Acetonitrile-Methanol-Water with triethylamine (adjustable ratios, typically 40:40:20) |
| pH Adjustment | Phosphoric acid to pH 3.0-4.0 |
| Flow Rate | 1.0-1.5 mL/min |
| Detection | Fluorescence: λ_ex = 220 nm, λ_em = 290 nm |
| Linearity Range | This compound: 10.0-84.2 ng/mL; this compound acid metabolite: 8.2-500 ng/mL |
The chromatographic separation utilizes a reverse-phase mechanism with a mobile phase typically consisting of acetonitrile-methanol-water mixtures with addition of triethylamine as a modifier to improve peak shape. The pH is adjusted to approximately 3.0-4.0 using phosphoric acid. The method validation demonstrated acceptable precision with coefficients of variation of 5.7-30% for this compound and 4.1-24% for the acid metabolite across their respective linear ranges [1].
The validation data for the HPLC-fluorescence method established several key performance characteristics essential for reliable bioanalysis. For this compound, the quantitation range was validated from 10.0 to 84.2 ng/mL, covering concentrations observed in clinical studies with standard dosing. For the acid metabolite (fexofenadine), the validated range was 8.2 to 500 ng/mL, reflecting the higher concentrations typically found for this primary metabolite. The precision profile across these concentration ranges met accepted bioanalytical method validation standards, with coefficients of variation generally below 15% for most concentrations, though higher at the lower limit of quantification [1].
The sample preparation workflow can be visualized as follows:
With advancements in analytical technology, liquid chromatography tandem mass spectrometry (LC-MS-MS) has become the preferred method for sensitive and specific determination of this compound and its metabolites. An optimized method for rat plasma using Oasis MCX mixed-mode SPE cartridges provides enhanced extraction efficiency and cleaner samples [2].
The sample preparation protocol for LC-MS-MS analysis involves protein precipitation followed by solid-phase extraction. Plasma samples (100-200 μL) are mixed with internal standard and subjected to protein precipitation using acetonitrile or methanol. After centrifugation, the supernatant is diluted with water and loaded onto Oasis MCX cartridges that have been conditioned with methanol and water. Following a wash step with acidic water and methanol, analytes are eluted with methanol containing 5% ammonium hydroxide. The eluate is evaporated and reconstituted in injection solvent [2].
Table 2: LC-MS-MS Method Parameters for this compound and Metabolites
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS Transitions | This compound: 472.3 → 436.3/418.3; Fexofenadine: 502.3 → 466.3/448.3 |
| Column | C18 reverse phase (50-100 mm × 2.1-3.0 mm, 1.7-3.5 μm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 3-5 minutes |
| Flow Rate | 0.3-0.6 mL/min |
| Injection Volume | 5-20 μL |
The mass spectrometric detection typically employs multiple reaction monitoring (MRM) for maximum sensitivity and specificity. This compound is detected using the transition m/z 472.3 → 436.3, while its acid metabolite fexofenadine is monitored via m/z 502.3 → 466.3. These transitions correspond to the loss of water molecules from the protonated molecular ions. The use of stable isotope-labeled internal standards (when available) improves quantification accuracy, especially for matrix effect compensation [2].
A novel application of mass spectrometry for this compound metabolite studies is desorption electrospray ionization mass spectrometry (DESI-MS) imaging, which enables direct visualization of drug and metabolite distribution in tissue sections. This approach was successfully applied to study this compound and its metabolites in locusts, providing insights into the spatial distribution and elimination pathways [3].
The sample preparation for DESI-MS imaging involves cryosectioning of tissue at 10-20 μm thickness using a cryostat. The sections are thaw-mounted onto glass slides and stored at -80°C until analysis. For measurement, the sections are brought to room temperature in a desiccator to prevent moisture condensation. The DESI-MS imaging analysis is performed using a solvent mixture of dimethylformamide-acetonitrile (1:1 v/v) delivered at a flow rate of 1.5 μL/min with nitrogen as the nebulizing gas. The mass spectrometer is operated in both full scan mode (m/z 200-1000) for metabolite identification and MS/MS mode for structural confirmation [3].
The experimental workflow for tissue distribution studies can be summarized as follows:
In the locust study, DESI-MS imaging revealed that This compound was primarily detected in the stomach region and intestine walls, while metabolites including fexofenadine, This compound glucoside, and This compound phosphate were found mainly in the unexcreted feces in the lower intestine. The lack of colocalization between parent drug and metabolites suggested rapid excretion of metabolites into the feces. Additional liquid chromatography-MS investigations of hemolymph and feces confirmed the presence of this compound and the three metabolites at low levels in both matrices [3].
Analytical methods for this compound metabolite identification have been crucial in elucidating its biotransformation pathways. The primary metabolic route involves oxidation to the carboxylic acid (fexofenadine), which is pharmacologically active but lacks the cardiotoxicity associated with the parent compound. Additional metabolites include This compound glucoside and This compound phosphate, though these are minor metabolites. The metabolic pathway can be summarized as follows:
The analytical characterization of these metabolites has been instrumental in understanding why this compound causes cardiotoxicity in certain circumstances. When this compound metabolism is impaired—either due to drug interactions with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or liver dysfunction—the parent drug accumulates and can block the cardiac potassium channel HERG, leading to QT interval prolongation and potentially fatal arrhythmias like torsades de pointes. In contrast, the acid metabolite fexofenadine does not significantly block HERG channels, explaining its improved safety profile [4] [5].
Recently, analytical methods for this compound and its metabolites have found new relevance in drug repurposing research. High-throughput screening identified this compound as having previously unreported antimicrobial activity against Staphylococcus aureus and other Gram-positive bacteria, including Mycobacterium tuberculosis. This discovery has prompted structure-activity relationship studies to develop this compound-based analogues with improved antimicrobial activity while attempting to reduce hERG liability [6].
In these studies, analytical methods are essential for characterizing the metabolic stability of new analogues and understanding their structure-activity relationships. Researchers synthesized 84 this compound-based analogues with modifications to different regions of the molecule, systematically evaluating their antibacterial potency against S. aureus. Mechanism of action studies revealed that these compounds exert their antibacterial effects, at least in part, through inhibition of bacterial type II topoisomerases—validating this scaffold as a novel structural class of antimicrobial compounds [6].
Table 3: Analytical Methods and Their Research Applications
| Analytical Method | Primary Applications | Key Advantages | Limitations |
|---|---|---|---|
| HPLC-Fluorescence | Therapeutic drug monitoring, Pharmacokinetic studies | Robust, widely accessible, cost-effective | Limited sensitivity, requires derivatization for some metabolites |
| LC-MS-MS | Metabolite identification, Drug interaction studies, Toxicological investigations | High sensitivity and specificity, comprehensive metabolite profiling | Expensive instrumentation, requires technical expertise |
| DESI-MS Imaging | Tissue distribution studies, Metabolic pathway elucidation | Spatial information, minimal sample preparation | Semi-quantitative, specialized instrumentation |
This compound was originally approved as a nonsedating antihistamine but was withdrawn from the U.S. market in 1998 after numerous reports of serious cardiac arrhythmias, including torsades de pointes, and some fatalities. These adverse effects occurred primarily when this compound metabolism was impaired, leading to accumulation of the parent drug. Interestingly, this compound's active metabolite, fexofenadine, was subsequently developed as a safer alternative and remains widely marketed as Allegra [4] [7].
From an analytical perspective, researchers should note that this compound is still used in scientific research and may be available in some countries. All experimental protocols involving this compound should include appropriate safety precautions given its known cardiotoxicity risk. Analytical laboratories should implement stringent quality control measures when working with this compound, especially given its narrow therapeutic window and potential for serious adverse effects at elevated concentrations [5].
Choosing the appropriate analytical method for this compound metabolite analysis depends on several factors including sensitivity requirements, available instrumentation, sample throughput, and research objectives. The following guidelines can assist in method selection:
HPLC with fluorescence detection is suitable for routine analysis of this compound and fexofenadine in plasma samples, especially in laboratories without access to mass spectrometry instrumentation. This method provides adequate sensitivity for most pharmacokinetic studies.
LC-MS-MS methods are preferred for high-sensitivity applications, comprehensive metabolite profiling, and studies requiring maximum specificity. These methods are essential for detecting low-abundance metabolites and for research involving complex matrices.
DESI-MS imaging offers unique capabilities for spatial localization of drugs and metabolites in tissues, providing insights into distribution patterns and sites of metabolism that cannot be obtained through conventional extraction-based methods.
When developing or implementing these methods, analysts should carefully consider matrix effects, extraction efficiency, and potential interferences. Method validation should include assessment of linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines for bioanalytical method validation.
The analysis of this compound and its metabolites remains analytically challenging due to the need to distinguish between the cardiotoxic parent drug and its active but safer metabolite, fexofenadine. The methods described in this application note provide researchers with robust tools for quantifying these compounds in various biological matrices, from traditional HPLC approaches to advanced mass spectrometry techniques. As research continues into potential repurposing applications for this compound, particularly in the antimicrobial field, these analytical methods will remain essential for understanding its metabolic fate, potential drug interactions, and structure-activity relationships in new contexts.
This compound is a second-generation antihistamine that revolutionized allergy treatment when first introduced, primarily due to its non-sedating properties compared to first-generation alternatives. The molecular structure of this compound contains a single chiral center, resulting in the existence of two enantiomers—(R)-terfenadine and (S)-terfenadine. Although this compound was historically administered as a racemic mixture (containing both enantiomers in equal proportions), research has demonstrated that these enantiomers may exhibit differential pharmacological properties and stereoselective metabolism in biological systems [1]. This enantioselectivity extends to this compound's major active metabolite, fexofenadine, which also possesses a chiral center and is currently marketed as a racemic antihistamine [2].
The clinical significance of this compound enantiomer separation stems from several critical factors. First, studies indicate that the (R)-enantiomer of this compound undergoes preferential oxidation in vivo, leading to the formation of carboxylic acid metabolite enriched in the (R)-enantiomer [3]. Second, understanding the enantioselective pharmacokinetics and distribution patterns of these enantiomers is essential for comprehensive safety and efficacy assessments, as enantiomers may interact differently with biological systems despite having identical chemical compositions [4]. Third, the need for therapeutic drug monitoring and precise analytical methods became particularly important after this compound was associated with rare but serious cardiac adverse effects (including torsades de pointes), leading to its withdrawal from many markets in favor of its metabolite fexofenadine [1] [5].
Direct enantiomeric separation of this compound can be achieved through high-performance liquid chromatography (HPLC) utilizing specialized chiral stationary phases. These methods offer the advantage of analyzing native compounds without the need for derivatization, thereby simplifying sample preparation and reducing analytical variability. One highly effective approach employs an ovomucoid protein column (commercially available as Ultron ES-OVM or similar), which leverages the inherent chirality of protein structures to differentially interact with this compound enantiomers [3] [4]. The glycoprotein ovomucoid, derived from chicken egg whites, contains multiple chiral binding sites that selectively interact with each enantiomer through a combination of hydrophobic interactions, hydrogen bonding, and steric effects, resulting in baseline separation.
The typical mobile phase for ovomucoid-based separations consists of phosphate buffer (10-20 mM, pH 5.0-7.0) with a modest percentage of organic modifier (5-15% acetonitrile or methanol) to optimize retention times and resolution. The separation occurs through stereospecific binding between the enantiomers and chiral pockets of the immobilized protein, with the (S)-enantiomer typically eluting before the (R)-enantiomer under standard conditions [3]. This method has been successfully applied to both standard solutions and biological matrices, including rat and human plasma, with minimal sample preparation beyond protein precipitation or solid-phase extraction.
Alternative CSP approaches include the use of cellulose tris(3,5-dimethylphenylcarbamate) columns (commercially available as Chiralcel OD or similar), which operate through a different chiral recognition mechanism based on π-π interactions and hydrogen bonding with the carbamate groups of the polysaccharide derivative [6]. For this compound analysis on cellulose-based columns, normal-phase conditions with hexane and alcohol modifiers (such as ethanol or isopropanol) containing 0.1% diethylamine typically yield optimal results [2]. The addition of small amounts of amine modifiers serves to suppress silanol interactions and improve peak symmetry, which is particularly important for basic compounds like this compound.
Another effective direct separation strategy employs cyclodextrin-based chiral stationary phases or mobile phase additives. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior that can form inclusion complexes with appropriate guest molecules. The enantioselectivity arises from differential inclusion complex stability between the this compound enantiomers and the chiral cyclodextrin environment. A validated method for this compound enantiomer separation utilizes a β-cyclodextrin chiral stationary phase with a reversed-phase mobile phase consisting of methanol-water-triethylamine (70:30:0.1, v/v/v) adjusted to pH 5.5 with acetic acid [7].
The separation mechanism involves the insertion of the hydrophobic diphenylmethyl moiety of this compound into the cyclodextrin cavity, while the polar piperidine group interacts with the exterior rim. Subtle differences in the stability of these diastereomeric inclusion complexes, influenced by steric factors and specific functional group interactions, enable chiral resolution. The addition of triethylamine in the mobile phase serves to mask residual silanol groups on the stationary phase support, thereby reducing non-chiral interactions that could compromise enantioselectivity [7]. This method typically achieves a resolution factor (Rs) greater than 1.5 between this compound enantiomers, which is considered baseline separation for accurate quantitative analysis.
Table 1: Direct Chiral HPLC Methods for this compound Enantiomer Separation
| Method Parameter | Ovomucoid Protein Column | Cellulose-Based Column | Cyclodextrin-Based Column |
|---|---|---|---|
| Column Dimensions | 150 × 4.6 mm, 5 μm | 250 × 4.6 mm, 5 μm | 250 × 4.6 mm, 5 μm |
| Mobile Phase | Phosphate buffer (20 mM, pH 6.0):ACN (85:15) | Hexane:Ethanol:Diethylamine (80:20:0.1) | Methanol:Water:Triethylamine (70:30:0.1, pH 5.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 220 nm | UV 220 nm | UV 220 nm |
| Retention Order | (S)-terfenadine first, (R)-terfenadine second | Varies with exact conditions | (S)-terfenadine first, (R)-terfenadine second |
| Resolution (Rs) | >1.5 | >1.8 | >1.5 |
| Application | Biological samples, metabolic studies | Standard solutions, formulation analysis | Standard solutions, purity testing |
Indirect chiral separation of this compound enantiomers involves chemical derivatization with an optically pure chiral reagent to form diastereomers, which can then be separated using conventional reversed-phase HPLC columns. This approach is particularly valuable when direct chiral separation methods are unavailable or insufficient for the specific analytical needs. For this compound, a highly effective derivatization protocol employs S-(+)-1-phenylethylisocyanate as the chiral derivatizing agent [4]. The reaction mechanism involves the nucleophilic addition of the tertiary amine group of this compound to the isocyanate functionality, resulting in the formation of urea diastereomers that exhibit distinct chromatographic behavior.
The detailed derivatization procedure begins with the extraction of this compound from the sample matrix (e.g., plasma, urine, or formulation). For biological samples, this typically involves liquid-liquid extraction with tert-butyl methyl ether or solid-phase extraction using C18 cartridges. The extracted this compound is then dissolved in 1.0 mL of anhydrous toluene, to which 50 μL of S-(+)-1-phenylethylisocyanate and 10 μL of triethylamine (as catalyst) are added. The reaction mixture is heated at 60°C for 2 hours with occasional shaking to ensure complete derivatization. After cooling to room temperature, the solution is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 500 μL of HPLC mobile phase prior to injection [4].
The resulting diastereomers are separated using a conventional C18 column (e.g., 250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of acetonitrile-water (65:35, v/v) at a flow rate of 1.0 mL/min. UV detection is typically set at 220 nm, where both diastereomers exhibit sufficient absorbance for sensitive detection. This method achieves excellent resolution (Rs > 2.0) with the (S)-terfenadine diastereomer eluting before the (R)-terfenadine diastereomer under these conditions. The primary advantage of this approach is the utilization of standard reversed-phase HPLC equipment, while the main limitation is the additional sample preparation time and potential for incomplete derivatization.
For the analysis of this compound's major metabolite, fexofenadine, alternative derivatization strategies may be employed. One notable approach involves methylation with diazomethane prior to chiral analysis, which significantly improves chromatographic performance by reducing the polarity of the carboxylic acid functionality [2]. The methylation procedure must be performed with caution due to the toxicity and instability of diazomethane, requiring specialized equipment and safety measures. After methylation, the enantiomers of fexofenadine can be separated using normal-phase chiral HPLC conditions similar to those used for underivatized this compound.
Another innovative derivatization approach utilizes chiral acids for diastereomeric salt formation followed by fractional crystallization. Specifically, 2-chlorotartranilic acid has been successfully employed to resolve this compound enantiomers through formation of diastereomeric salts with differing solubility properties [4]. While this method is more commonly used for preparative-scale separation rather than analytical purposes, it demonstrates the versatility of indirect chiral separation techniques for this compound and related compounds.
Table 2: Comparison of Indirect Chiral Separation Methods for this compound
| Parameter | Chiral Derivatization with S-(+)-1-Phenylethylisocyanate | Derivatization with Diazomethane (for Fexofenadine) | Diastereomeric Salt Formation |
|---|---|---|---|
| Chiral Reagent | S-(+)-1-Phenylethylisocyanate | Diazomethane | 2-Chlorotartranilic acid |
| Reaction Conditions | 60°C for 2 hours in toluene with triethylamine catalyst | 0°C for 30 minutes in ether/methanol mixture | Room temperature, 1-2 hours in ethanol |
| Separation Mode | Reversed-phase C18 column | Normal-phase chiral column | Fractional crystallization |
| Analytical Scope | Quantitative analysis | Quantitative analysis | Preparative scale |
| Key Advantage | Uses standard HPLC equipment | Improved chromatography for polar metabolite | No specialized instrumentation needed |
| Primary Limitation | Additional sample preparation time | Diazomethane toxicity and instability | Limited to milligram quantities |
The enantioselective analysis of this compound's primary active metabolite, fexofenadine (formerly known as MDL 16,455), presents unique analytical challenges due to its higher polarity and carboxylic acid functionality compared to the parent drug. Direct chiral separation of underivatized fexofenadine enantiomers typically results in prolonged analysis times and inadequate resolution with most chiral stationary phases [2]. To address these limitations, a two-step analytical approach has been developed: first, derivatization of the carboxylic acid group to reduce polarity; second, enantiomer separation using chiral HPLC conditions.
The recommended protocol involves methylation with diazomethane to form the methyl ester derivative of fexofenadine, which is then analyzed using a Chiralcel OD-H column with normal-phase elution. The mobile phase consists of hexane:ethanol:methanol:formic acid (90:7:3:0.1, v/v/v/v) at a flow rate of 0.8 mL/min with UV detection at 220 nm [2]. This method achieves baseline resolution (Rs > 1.5) with total analysis time under 25 minutes, representing a significant improvement over direct analysis of underivatized fexofenadine. For laboratories equipped with advanced instrumentation, alternative methods using chiral stationary phases based on macrocyclic glycopeptides (such as teicoplanin) have also shown promise for direct fexofenadine enantiomer separation without derivatization.
Investigations into the stereoselective metabolism of this compound have revealed significant enantioselectivity in both preclinical and clinical settings. Following oral administration of racemic this compound to rats, the parent drug extracted from blood plasma was found to be enriched in the (S)-enantiomer, while the carboxylic acid metabolite (fexofenadine) was enriched in the (R)-enantiomer [3]. This differential distribution provides compelling evidence that the (R)-enantiomer of this compound undergoes preferential oxidation to form the acid metabolite, illustrating the importance of stereochemical considerations in drug metabolism studies.
In human subjects, similar stereoselective patterns have been observed, though with some interspecies differences. Studies with six human volunteers demonstrated that fexofenadine extracted from blood plasma was enriched in the (R)-enantiomer, while the same metabolite was excreted in urine as a racemate [4]. This observation suggests possible stereoselective renal handling or additional metabolic processes that influence the ultimate enantiomer composition in different biological compartments. These findings highlight the critical importance of enantioselective analytical methods for comprehensive understanding of this compound's pharmacokinetic profile and metabolic fate.
Figure 1: Stereoselective Metabolism Pathway of this compound Enantiomers. Following administration of racemic this compound, preferential oxidation of the (R)-enantiomer leads to metabolite enrichment, while the (S)-enantiomer predominates in plasma. Interestingly, despite plasma enrichment of (R)-fexofenadine, urinary excretion occurs as a racemate, suggesting additional stereoselective processes.
For reliable quantification of this compound enantiomers in pharmaceutical formulations and biological matrices, comprehensive method validation is essential according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this compound enantiomer analysis, calibration curves typically demonstrate excellent linearity (r² > 0.999) across the concentration range of 0.1-50 μg/mL for standard solutions and 0.01-5 μg/mL for biological samples [2]. The LOD for most chiral HPLC methods ranges from 0.005-0.01 μg/mL, while the LOQ is generally 0.01-0.05 μg/mL, which is sufficient for monitoring therapeutic concentrations.
When analyzing this compound enantiomers in biological matrices such as plasma or serum, sample preparation is a critical step that significantly impacts method performance. Protein precipitation with acetonitrile or methanol is the most straightforward approach, providing clean chromatograms with minimal interference from endogenous compounds. For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges is recommended, as this compound's basic nitrogen atoms facilitate selective retention and washing. The typical SPE protocol involves conditioning with methanol and water, sample loading, washing with dilute acid or organic solvent, and elution with organic solvent containing 2-5% ammonium hydroxide [4]. This approach typically yields recovery rates exceeding 85% for both enantiomers with minimal matrix effects.
The development and validation of chiral HPLC methods for this compound enantiomers must adhere to regulatory requirements for pharmaceutical analysis, particularly those outlined in ICH Q2(R1) guidelines for analytical method validation. Additionally, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) have issued specific guidance documents addressing the development of chiral drugs, which emphasize the importance of stereoselective analytical methods throughout the drug development pipeline [8]. These guidelines recommend that enantiomer separation methods be established early in development and applied to stability studies, pharmacokinetic evaluations, and clinical trials when relevant.
Beyond quality control of pharmaceutical formulations, enantioselective HPLC methods for this compound have several important applications in preclinical and clinical research. These include: (1) stereoselective pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of individual enantiomers; (2) in vitro metabolism studies using hepatic microsomes or hepatocytes to identify stereoselective metabolic pathways; (3) drug interaction investigations to determine whether coadministered drugs influence the stereoselective metabolism of this compound; and (4) therapeutic drug monitoring in special populations, such as patients with hepatic impairment, who may exhibit altered enantiomer ratios [3] [4]. Furthermore, with the growing interest in drug repurposing—including recent investigations of this compound's antimicrobial properties against Staphylococcus aureus—reliable enantiomer separation methods may facilitate the development of new therapeutic applications for this well-characterized drug [5].
Table 3: Method Validation Parameters for this compound Enantiomer Analysis
| Validation Parameter | Acceptance Criteria | Typical Values for Chiral HPLC Methods |
|---|---|---|
| Linearity | R² > 0.995 | R² = 0.998-0.999 |
| Precision (RSD) | Intra-day < 2%, Inter-day < 3% | Intra-day: 0.5-1.5%, Inter-day: 1.0-2.5% |
| Accuracy (% Recovery) | 98-102% | 98.5-101.5% |
| LOD (Limit of Detection) | S/N > 3 | 0.005-0.01 μg/mL |
| LOQ (Limit of Quantification) | S/N > 10, RSD < 5% | 0.01-0.05 μg/mL |
| Specificity | No interference from blank | Baseline separation of enantiomers (Rs > 1.5) |
| Robustness | Retention time RSD < 2% with deliberate variations | Retention time RSD: 0.8-1.5% |
The enantioselective analysis of this compound and its active metabolite fexofenadine represents a critical capability in pharmaceutical analysis and drug metabolism research. This comprehensive review has detailed multiple chromatographic approaches—including direct separation using ovomucoid protein columns, cellulose- and cyclodextrin-based chiral stationary phases, and indirect methods employing chiral derivatization—each with distinct advantages and applications. The selection of an appropriate analytical method should be guided by several factors, including the specific research objectives, available instrumentation, sample matrix, and required sensitivity.
Future directions in this compound enantiomer analysis will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods with sub-2-micron particle columns to reduce analysis time and solvent consumption while maintaining resolution. Additionally, the integration of mass spectrometric detection can provide enhanced sensitivity and selectivity for trace-level enantiomer quantification in complex biological matrices. As regulatory requirements for chiral drugs continue to evolve and new therapeutic applications for this compound emerge, robust and reliable enantioselective analytical methods will remain essential tools for pharmaceutical scientists and clinical researchers.
Terfenadine, a once widely prescribed antihistamine, presents significant analytical challenges due to its unique pharmacokinetic and safety profile. The compound undergoes extensive pre-systemic metabolism by cytochrome P450-3A4 (CYP3A4) in both the gut wall and liver, resulting in the formation of active metabolites including fexofenadine (the carboxylic acid metabolite) and azacyclonol. After therapeutic doses of 60 mg once or twice daily, peak plasma concentrations of the parent drug are typically below 5 ng/mL, necessitating highly sensitive analytical methods for accurate quantification [1]. The cardiotoxic potential of this compound at elevated concentrations further underscores the importance of reliable plasma monitoring, particularly in cases of impaired metabolism due to drug interactions or hepatic dysfunction [1] [2].
The simultaneous analysis of this compound and its metabolites is complicated by their diverse chemical properties. A non-polar basic parent drug can undergo biotransformation into both basic metabolites and polar acidic metabolites, making it challenging to develop a single chromatographic method optimal for all analytes [3]. Additionally, the need for high sensitivity to detect sub-nanogram concentrations in complex biological matrices like plasma requires sophisticated instrumentation and optimized sample preparation techniques. These analytical challenges have driven the development of increasingly sensitive and selective methods for this compound quantification in biological fluids.
A systematic screening approach to LC method development has been demonstrated as effective for selecting optimal chromatographic conditions for this compound and its metabolites. This comprehensive strategy involves screening multiple parameters including column chemistry, mobile phase pH, and organic modifier to identify the best combination for separation and detection [3].
Table 1: Method Development Screening Parameters for this compound and Metabolites
| Screening Parameter | Options Evaluated | Observations and Impact |
|---|---|---|
| Column Chemistry | C18, Shield RP18, Phenyl, HSS T3 | HSS T3 provided best sensitivity for all compounds |
| Mobile Phase pH | Low pH (~2.7), High pH (~11) | Low pH provided excellent peak shape for all compounds |
| Organic Modifier | Methanol, Acetonitrile | Methanol provided slightly higher sensitivity |
| Detection System | Triple quadrupole MS with MRM | Enabled selective and sensitive detection |
This systematic approach demonstrated that the best sensitivity for all compounds was achieved using an HSS T3 column at low pH with methanol as the organic modifier [3]. The entire screening process, consisting of 4 columns, 2 pH conditions, and 2 organic modifiers, was completed in just 49 minutes, demonstrating the efficiency of this method development strategy for bioanalytical applications.
The diagram below illustrates the comprehensive analytical workflow for this compound and metabolite quantification in plasma:
Figure 1: Comprehensive Analytical Workflow for this compound and Metabolite Quantification in Plasma
This LC-MS/MS method has been rigorously validated for the determination of this compound in human plasma:
Table 2: Validation Parameters for LC-MS/MS Method for this compound
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linear range | 0.1-5.0 ng/mL | R² > 0.99 |
| Limit of quantification | 0.1 ng/mL (100 pg/mL) | Precision <20%, accuracy 80-120% |
| Between-run precision | 2.6-6.0% RSD | ≤15% |
| Between-run accuracy | -2.0 to +2.2% relative error | ±15% |
| Quality control precision (0.3, 1.5, 3.5 ng/mL) | 1.0-5.9% RSD | ≤15% |
| Quality control accuracy (0.3, 1.5, 3.5 ng/mL) | +1.7 to +6.3% relative error | ±15% |
| Extraction efficiency | Consistent with deuterated internal standard | Consistent and reproducible |
The method employs liquid-liquid extraction with a deuterium-labelled internal standard, providing the necessary sensitivity and specificity for reliable this compound quantification at sub-nanogram concentrations [4]. The between-run precision and accuracy meet standard bioanalytical validation criteria, making this method suitable for pharmacokinetic studies in humans.
Samples (50 μL) undergo protein precipitation prior to UPLC-MS/MS analysis. For simultaneous determination of fexofenadine and other analytes, the precipitation is performed with 150 μL of acetonitrile containing internal standards, followed by vortex mixing for 1 minute and centrifugation at 14,000 × g for 10 minutes. The supernatant is then transferred to autosampler vials for analysis [5].
The UPLC-MS/MS method for simultaneous determination has been validated according to regulatory guidelines:
This high-throughput method is particularly valuable for simultaneous quantification of this compound and its metabolites in pharmacokinetic studies, allowing for comprehensive understanding of the metabolic profile and potential drug-drug interactions.
While mass spectrometric detection provides superior sensitivity and specificity, alternative methods have been developed for this compound quantification:
While not directly for this compound, this method is relevant for its active metabolite:
This method is stability-indicating and can separate fexofenadine from its potential impurities and degradation products, making it valuable for quality control and metabolic studies.
Population pharmacokinetic studies have characterized this compound disposition following oral administration:
Table 3: Population Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | Mean Value | Variability | Method of Analysis |
|---|---|---|---|
| Cmax | 1.54 ng/mL | Not specified | Noncompartmental |
| Tmax | 1.3 hr | Not specified | Noncompartmental |
| t½ λZ | 15.1 hr | Not specified | Noncompartmental |
| Cl/F | 5.48 × 10³ L/hr | Not specified | Noncompartmental |
| VλZ/F | 119.2 × 10³ L | Not specified | Noncompartmental |
| Ka | 2.80 hr⁻¹ | CV 66-244% | NONMEM (2-compartment model) |
| Tlag | 0.33 hr | CV 66-244% | NONMEM (2-compartment model) |
| Cl/F | 4.42 × 10³ L/hr | CV 66-244% | NONMEM (2-compartment model) |
| Vc/F | 89.8 × 10³ L | CV 66-244% | NONMEM (2-compartment model) |
Data obtained from 132 healthy male subjects after a single 120 mg oral dose of this compound [8]. The large intersubject variability in this compound pharmacokinetics is consistent with its significant first-pass metabolism.
The relationship between this compound plasma concentrations and electrocardiographic effects has been quantitatively characterized:
These findings demonstrate the clinical importance of monitoring this compound concentrations, particularly in patients with risk factors for impaired metabolism, as the cardiotoxic effects are directly related to plasma concentrations.
The diagram below illustrates the method selection framework based on analytical requirements:
Figure 2: Analytical Method Selection Framework for this compound Plasma Analysis
The accurate quantification of this compound and its metabolites in plasma requires sophisticated analytical methods capable of detecting sub-nanogram concentrations in complex biological matrices. LC-MS/MS has emerged as the gold standard technique, providing the necessary sensitivity, specificity, and throughput for pharmacokinetic studies and therapeutic drug monitoring. The development of efficient method screening approaches has significantly reduced the time required to establish optimal chromatographic conditions for these analyses.
When developing analytical methods for this compound, researchers must consider the diverse chemical properties of the parent drug and its metabolites, the extremely low concentrations present in plasma after therapeutic doses, and the clinical implications of concentration-dependent cardiotoxicity. The methods outlined in these application notes provide robust protocols for reliable this compound quantification, contributing to safer and more effective use of this historically important pharmaceutical compound.
This compound, initially developed as a second-generation histamine H₁ receptor antagonist, has emerged as a prototypical multi-channel blocker with significant research applications in cardiovascular pharmacology and oncology. Despite its withdrawal from clinical markets due to cardiotoxicity concerns, this compound has gained substantial importance as a research tool for investigating ion channel modulation and calcium signaling pathways. The drug exhibits a complex pharmacological profile, interacting with multiple ion channels including L-type calcium channels, voltage-gated sodium channels, and various potassium channels at different concentration ranges. This multi-target activity makes this compound particularly valuable for studying integrated cellular signaling and the interplay between different ion channel systems in various physiological and pathological states.
The significance of this compound research extends beyond its historical role as an antihistamine, with recent studies revealing its potential anti-cancer properties through modulation of calcium-mediated apoptosis pathways. The concentration-dependent effects of this compound further enhance its research utility, with nanomolar concentrations typically affecting potassium channels, while micromolar concentrations are required for calcium and sodium channel blockade. These properties necessitate precise experimental protocols to elucidate the complex mechanisms of this compound action and their implications for basic research and drug development.
This compound exerts its effects through interaction with several key molecular targets in excitable cells, with its actions being highly dependent on concentration and cellular context:
L-Type Calcium Channels: this compound demonstrates potent blockade of L-type voltage-gated calcium channels (CaV1.2), with studies indicating an affinity in the low micromolar range (pKd ≈ 6.36-6.40). This blockade occurs through interaction with the dihydropyridine binding site and is characterized by state-dependent inhibition, showing preferential binding to inactivated channel states. The calcium channel blockade contributes significantly to this compound's effects on cardiac contractility and vascular smooth muscle relaxation. [1] [2]
Voltage-Gated Sodium Channels: this compound blocks cardiac sodium channels (NaV1.5) with an IC₅₀ of approximately 0.93 μM, demonstrating both tonic blockade (approximately 50% of total block) and use-dependent blockade (approximately 26% of total block) characteristics. This sodium channel blockade is more pronounced at depolarized holding potentials and contributes to this compound's local anesthetic-like properties and cardiac conduction effects. [3]
Potassium Channels: At lower concentrations (nanomolar range), this compound potently blocks the rapid delayed rectifier potassium current (IKr) encoded by the hERG channel, leading to QT interval prolongation and increased risk of torsades de pointes. Additionally, this compound inhibits other potassium currents including the delayed rectifier (IK) and inward rectifier (IK1) currents, though with lower potency compared to hERG blockade. [4] [2]
Store-Operated Calcium Channels: At higher concentrations (>10 μM), this compound inhibits store-operated calcium entry (SOCE), particularly in non-excitable cells, affecting calcium oscillations and downstream signaling pathways. This mechanism may contribute to this compound's recently investigated anti-cancer effects. [4]
The complex interplay between this compound's multi-channel blockade converges on several critical signaling pathways that mediate its diverse physiological effects:
Figure 1: Integrated Signaling Pathways of this compound Action. This diagram illustrates the complex interplay between this compound's multi-channel blockade and the resulting cellular signaling consequences, explaining both cardiotoxic and potential therapeutic anti-cancer effects.
The calcium-mediated signaling pathway represents a central mechanism through which this compound exerts both its cardiotoxic and potential therapeutic effects. By blocking L-type calcium channels, this compound reduces calcium influx, leading to diminished activation of calcium-dependent transcription factors including NFAT and CREB. Additionally, this compound inhibition of store-operated calcium entry further perturbs calcium homeostasis, affecting numerous calcium-sensitive processes. In cancer cells, this calcium disruption appears to converge with STAT3 signaling inhibition, resulting in cell cycle arrest and apoptosis induction through modulation of Bcl-2 family proteins and caspase activation. [5] [6]
Table 1: Quantitative Summary of this compound's Effects on Various Ion Channels
| Ion Channel Type | Experimental System | IC₅₀/EC₅₀ Value | Key Experimental Parameters | Primary Functional Consequences |
|---|---|---|---|---|
| L-Type Calcium Channels | Rat cerebral cortex membranes | pKd = 6.36-6.40 [1] | [³H]Nitrendipine displacement assay | Vascular relaxation, reduced cardiac contractility |
| Guinea pig ventricular myocytes | ~3 μM complete blockade [2] | Whole-cell patch clamp, HP = -40 mV | Inhibition of calcium transients | |
| Voltage-Gated Sodium Channels | Canine atrial myocytes | 0.93 ± 0.12 μM [3] | Whole-cell patch clamp, 17°C | Reduced action potential upstroke velocity |
| Guinea pig ventricular myocytes | Near-complete blockade at 3 μM [2] | HP = -40 mV with conditioning pulses | Use-dependent blockade | |
| hERG Potassium Channels | GH₃ cells, cardiac myocytes | 1-30 nM [4] | Single-cell microfluorimetry, patch clamp | APD prolongation, QT interval extension |
| Delayed Rectifier (Iₖ) | Guinea pig ventricular myocytes | Significant reduction at 3 μM [2] | Peak tail current measurement at -40 mV | Contribution to APD prolongation |
| Store-Operated Channels | GH₃ pituitary cells | 0.3-30 μM inhibition [4] | Thapsigargin-induced store depletion | Altered calcium oscillations |
Table 2: Concentration-Dependent Effects of this compound in Various Experimental Models
| Concentration Range | Primary Targets Affected | Observed Physiological Effects | Research Applications |
|---|---|---|---|
| 1-30 nM | hERG K⁺ channels [4] | Increased frequency/amplitude of Ca²⁺ oscillations; mild APD prolongation | Studying acquired long QT syndrome; IKr blockade models |
| 100 nM - 1 μM | Additional K⁺ channels; Initial Na⁺ channel effects [3] | Significant QT prolongation; reduced cardiac excitability | Cardiac safety pharmacology; proarrhythmic risk assessment |
| 1-10 μM | L-type Ca²⁺ channels; Significant Na⁺ channel blockade [2] [1] | Negative inotropy; vasodilation; conduction slowing | Ischemia-reperfusion injury models; vascular biology studies |
| >10 μM | Store-operated Ca²⁺ channels; Multiple channel blockade [4] [5] | Inhibition of Ca²⁺ oscillations; apoptosis induction | Oncology research; mechanistic calcium signaling studies |
The dose-response relationship for this compound varies significantly depending on the specific ion channel target, with potassium channels being most sensitive (nanomolar range), followed by sodium channels (sub-micromolar to low micromolar range), and calcium channels requiring higher concentrations (low to mid-micromolar range) for significant blockade. This hierarchical affinity profile explains why this compound's cardiac effects manifest as QT prolongation at therapeutic doses, while more profound cardiovascular depression occurs only at elevated concentrations, such as in overdose scenarios or with metabolic inhibition. [4] [3] [2]
The whole-cell patch clamp technique represents the gold standard for evaluating this compound's direct effects on various ion channels. This protocol provides detailed methodology for assessing this compound blockade of L-type calcium channels in isolated cardiac myocytes:
Cell Preparation: Isolate ventricular myocytes from adult guinea pig or rat hearts using Langendorff perfusion with collagenase digestion (100 U/mL CLS II collagenase in Ca²⁺-free Tyrode's solution). Perform stepwise calcium reintroduction to maintain cell viability. Store cells in high-K⁺ solution containing (in mM): 20 KCl, 10 KH₂PO₄, 70 potassium glutamate, 10 taurine, 10 EGTA, and 0.1% albumin (pH 7.4 with KOH). [3] [2]
Electrophysiological Recording Solutions: For calcium current (I₍Ca₎) recordings, use Cs⁺-based internal solution containing (in mM): 135 CsF, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH). Use external solution containing (in mM): 132.5 CsCl, 5 NaCl, 1 MgCl₂, 1 CaCl₂, 11 dextrose, 20 HEPES, and 100 μM CdCl₂ to block calcium current (pH 7.35 with CsOH). For sodium current (I₍Na₎) recordings, maintain temperature at 17°C to improve current kinetics and voltage control. [3]
Voltage Protocol Design: For I₍Ca₎ assessment, utilize holding potential of -40 mV to inactivate sodium channels, with 300-ms test pulses from -40 mV to +60 mV in 10-mV increments. For I₍Na₎ measurements, implement holding potentials of -90 mV and -140 mV to assess voltage-dependence, with test pulses from -100 mV to +50 mV. Include conditioning prepulses between -90 mV and -60 mV to assess steady-state inactivation. [3] [2]
Drug Application: Prepare this compound stock solution in DMSO (final DMSO concentration <0.1%) and dilute to working concentrations (typically 100 nM - 30 μM) in external solution. Apply via gravity-fed perfusion system at 3 mL/min with complete bath exchange within 1-2 minutes. Allow 10-minute equilibration after drug application before data collection. [3] [2]
Data Analysis: Determine current density by normalizing current amplitude to cell capacitance. Calculate percentage blockade as (1 - I₍drug₎/I₍control₎) × 100%. Generate concentration-response curves using non-linear regression to determine IC₅₀ values. Analyze use-dependence with pulse trains at varying frequencies (0.5-2 Hz). [3]
Competitive binding studies provide quantitative information about this compound's affinity for calcium channels and are particularly useful for initial screening and comparison with known calcium channel blockers:
Membrane Preparation: Isolate crude synaptic membranes from rat cerebral cortex by homogenization in 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation at 48,000 × g for 10 minutes. Repeat washing steps three times to remove endogenous ligands. Resuspend final pellet in assay buffer at protein concentration of 0.5-1.0 mg/mL as determined by Bradford assay. [1]
Binding Assay Conditions: Incubate membrane preparations (100-200 μg protein) with 0.1-0.5 nM [³H]nitrendipine in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM CaCl₂. Include this compound at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M to generate competition curves. Use 1 μM nifedipine to determine non-specific binding. Maintain incubation for 90 minutes at 25°C in dark conditions. [1]
Separation and Detection: Terminate binding reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters presoaked in 0.3% polyethyleneimine. Wash filters three times with 5 mL ice-cold Tris-HCl buffer. Measure filter-bound radioactivity by liquid scintillation counting using appropriate scintillation cocktail. [1]
Data Analysis: Calculate specific binding as total binding minus non-specific binding. Fit competition data to one-site binding model to determine IC₅₀ values. Convert to Kᵢ values using Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/K₍d₎), where [L] is radioligand concentration and K₍d₎ is its dissociation constant. For this compound, expected Kᵢ values for L-type calcium channels are approximately 0.1-0.4 μM. [1]
Fluorescent calcium indicators enable real-time monitoring of this compound effects on intracellular calcium dynamics and store-operated calcium entry:
Cell Culture and Loading: Culture GH₃ pituitary cells or HCT116 colorectal cancer cells in appropriate medium. Seed cells on glass coverslips at 50-70% confluence 24 hours before experimentation. Load cells with 2-5 μM fura-2 AM in standard extracellular solution containing 0.02% pluronic F-127 for 30-45 minutes at room temperature. Allow de-esterification for 15-30 minutes before imaging. [4] [5]
Calcium Imaging Setup: Use inverted epifluorescence microscope with 40× oil immersion objective. Alternate excitation between 340 nm and 380 nm using monochromator or filter wheel, with emission collection at 510 nm. Capture images at 0.5-5 second intervals depending on experimental protocol. Maintain temperature at 35-37°C using stage heater. [4]
Experimental Protocols: For store-operated calcium entry assessment, incubate cells in Ca²⁺-free extracellular solution containing 10 μM thapsigargin (SERCA pump inhibitor) for 10 minutes to deplete intracellular stores. Reintroduce 2 mM CaCl₂ to external solution to activate store-operated channels. Apply this compound (0.3-30 μM) 5 minutes before calcium reintroduction. For spontaneous calcium oscillations, record baseline activity for 5-10 minutes before this compound application. [4]
Data Analysis: Calculate ratio (R) of fluorescence at 340 nm/380 nm excitation. Convert to [Ca²⁺]ᵢ using standard calibration with ionomycin and Ca²⁺-free solution. For oscillation analysis, determine frequency (peaks/minute), amplitude (Δ[Ca²⁺]ᵢ), and duration. For store-operated entry, quantify peak [Ca²⁺]ᵢ increase and area under curve following calcium reintroduction. [4]
Figure 2: Experimental Workflow for Assessing this compound Calcium Channel Blockade. This diagram outlines the sequential steps from cell preparation through data analysis for comprehensive evaluation of this compound effects on calcium signaling and related pathways.
This compound serves as an important positive control in cardiac safety pharmacology studies due to its well-characterized hERG channel blockade and QT prolongation effects. The following case study exemplifies a standardized protocol for assessing this compound cardiotoxicity:
Experimental Model: Use male Sprague-Dawley rats (200-250 g) anesthetized with 3% pentobarbital (30 mg/kg i.p.). Record standard limb lead II electrocardiogram using subcutaneous needle electrodes connected to data acquisition system (e.g., BL-420S). Maintain body temperature at 37°C using heating pad. [7]
Experimental Protocol: Administer this compound intraperitoneally at doses of 6, 12, and 18 mg/kg (dissolved in DMSO, final volume 5 mL/kg). Use vehicle control (DMSO) and normal saline control groups. Record ECG continuously for 90 minutes post-administration. Analyze RR, QT intervals, and calculate QTc using Bazett's formula (QTc = QT/RR¹/²). [7]
Expected Results: this compound produces dose-dependent QTc prolongation, with approximately 10-25% increase at 6-18 mg/kg doses. This correlates with clinical observations of QT prolongation and validates the model for cardiac safety screening. Additional parameters including heart rate variability and arrhythmia incidence can provide further safety assessment. [7]
Recent evidence suggests this compound possesses anti-neoplastic properties through calcium-mediated apoptosis pathways. The following protocol outlines assessment of this compound effects in cancer models:
Cell Viability Assessment: Culture HCT116 colorectal cancer cells in McCoy's 5A medium with 10% FBS. Seed cells in 96-well plates (5 × 10³ cells/well) and treat with this compound (1-100 μM) for 24-72 hours. Assess viability using MTT assay (0.5 mg/mL for 4 hours) measuring absorbance at 570 nm. Include H₁ receptor agonists (histamine, 2-pyridylethylamine) and antagonists (hydroxyzine) as controls. [5]
Apoptosis Mechanism Evaluation: For apoptosis analysis, treat HCT116 cells with this compound (10-30 μM) for 24 hours. Analyze by flow cytometry using Annexin V-FITC/PI staining. Assess mitochondrial membrane potential using JC-1 dye. Examine protein expression by Western blotting for cleaved caspases (-9, -3, -7), PARP cleavage, Bax/Bcl-2 ratio, and cytochrome c release. [5]
STAT3 Signaling Analysis: Evaluate STAT3 phosphorylation (Tyr705, Ser727) by Western blot after 6-12 hours this compound treatment (10-30 μM). Examine upstream regulators including JAK2 and MEK/ERK phosphorylation. Use specific inhibitors (AG490 for JAK2, U0126 for MEK) as comparative controls. Assess STAT3-DNA binding activity by electrophoretic mobility shift assay or luciferase reporter assay. [5]
In Vivo Xenograft Studies: Administer this compound (10 mg/kg i.p. daily) to nude mice bearing HCT116 xenograft tumors. Monitor tumor volume regularly using caliper measurements. After 4-6 weeks, analyze tumors for apoptosis markers (TUNEL staining) and proliferation indicators (Ki-67 immunohistochemistry). [5]
When working with this compound in research settings, several critical safety aspects must be addressed to ensure experimental reproducibility and personnel safety:
Stability and Storage: Prepare this compound stock solutions in DMSO at 10-100 mM concentration and store at -20°C in airtight containers. Avoid repeated freeze-thaw cycles. Use within 6 months of preparation. Protect from light during storage and experimental use due to photosensitivity. [5] [3]
Waste Disposal: Collect all this compound-containing solutions and dispose as hazardous chemical waste according to institutional regulations. Do not dispose in sink drains or regular trash due to potential environmental toxicity. [5]
Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling this compound solutions. Use chemical fume hood for preparation of stock solutions and during procedures generating aerosols. [5] [3]
Animal Research Compliance: All animal studies must be approved by Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Implement humane endpoints with clear criteria for early euthanasia to minimize suffering. For cardiovascular studies, these may include severe bradycardia (<200 bpm in rats), respiratory distress, or loss of righting reflex. [7]
This compound represents a versatile research tool for investigating calcium channel modulation and multi-channel blockade phenomena. The comprehensive methodologies outlined in these application notes provide researchers with standardized approaches for evaluating this compound's effects across multiple experimental systems. The concentration-dependent specificity of this compound enables its use in studying various ion channels, while its complex effects on calcium signaling pathways offer insights into both cardiotoxic mechanisms and potential therapeutic applications in oncology.
Recent discoveries regarding this compound's anti-cancer effects through STAT3 signaling inhibition and apoptosis induction highlight the continuing research relevance of this compound beyond its historical association with cardiotoxicity. The integration of electrophysiological, biochemical, and functional approaches described in these protocols facilitates comprehensive investigation of this compound's mechanisms and supports its utility in basic research and drug discovery applications.
Here are answers to some frequently asked questions to clarify the core concepts for your experiments.
Q1: Is this compound a mechanism-based inhibitor of CYP3A4? No, this compound is primarily a substrate of CYP3A4, not a mechanism-based inhibitor [1]. It is metabolized by the enzyme. The clinical concern arises when this compound is co-administered with a potent CYP3A4 inhibitor, which can lead to dangerous accumulation of unmetabolized this compound and potential cardiotoxicity.
Q2: What is the key clinical consideration when using this compound in an inhibition study? The primary consideration is safety. This compound was withdrawn from the market because its metabolism is easily saturated. If CYP3A4 activity is inhibited, this compound levels can rise sharply, leading to cardiac arrhythmias (prolonged QT interval) [1]. In a laboratory setting, this underscores the importance of using this compound as a probe substrate to assess the inhibitory potential of other compounds.
Q3: What defines a mechanism-based inhibitor (MBI) of CYP3A4? A mechanism-based inactivator is characterized by NADPH-, time-, and concentration-dependent enzyme inactivation [2]. The inhibitor is converted by CYP3A4 into a reactive metabolite that irreversibly binds to the enzyme, permanently removing it from the pool of active enzyme. The effects are long-lasting and depend on the synthesis of new enzyme protein [2].
The table below summarizes key pharmacokinetic data from a clinical drug interaction study, which can serve as a reference point for in vitro to in vivo extrapolation.
Table: Pharmacokinetic Data from a this compound-Sertindole Interaction Study [1] This table shows the lack of a significant inhibitory effect of sertindole on this compound metabolism in a clinical setting.
| Analyte | Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Sertindole (Mean ± SD) | p-value |
|---|---|---|---|---|
| This compound | Cmax (ng/mL) | 2.42 ± 1.48 | 2.99 ± 1.85 | > 0.05 |
| AUC (ng·hr/mL) | 29.6 ± 18.9 | 37.9 ± 23.4 | > 0.05 | |
| Carboxythis compound (Metabolite) | Cmax (ng/mL) | 531 ± 195 | 506 ± 190 | > 0.05 |
| AUC (ng·hr/mL) | 3,728 ± 1,163 | 4,003 ± 1,739 | > 0.05 |
This is a standard methodology to identify mechanism-based inhibitors, which can be adapted using this compound as a probe substrate.
The following diagram outlines the logical workflow for characterizing a compound's interaction with CYP3A4, from initial screening to detailed mechanistic studies.
Here are some potential issues and solutions based on the search results and general experimental principles:
This compound is a second-generation antihistamine that was withdrawn from the market due to its association with serious cardiac arrhythmias, including Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia [1] [2].
The cardiotoxicity is primarily caused by two distinct mechanisms:
The diagram below illustrates how these mechanisms disrupt normal cardiac electrophysiology.
Understanding the quantitative relationship between this compound exposure and its effects is crucial for experimental design.
| Parameter & Context | Observed Effect | Key Implication for Research |
|---|---|---|
| Dose-Response (Human) [5] | 60 mg twice daily: QTc ↑ 6 ms (healthy); ↑ 12 ms (CVD patients). Largest increase: 28 ms. | Establishes a baseline for significant QTc change (>35 ms indicates drug effect with 95% confidence). |
| Concentration Effect (Preclinical) [4] | 1 µM: slight QT/JT prolongation. 10 µM: marked QRS widening, non-TdP VT/VF. | Suggests a concentration-dependent shift from repolarization to conduction toxicity. Tissue accumulation can occur. |
| General QTc Risk Thresholds [6] [7] | QTc ≥ 500 ms or ΔQTc > 60 ms from baseline = extreme TdP risk. Every 10 ms QTc increase ≈ 5-7% TdP risk increase. | Universal safety thresholds for terminating or modifying experiments. |
A robust experimental plan proactively addresses key risk factors.
Numerous factors can significantly increase susceptibility to this compound's pro-arrhythmic effects. Your experimental design should account for and document these variables [6] [7].
| Risk Category | Specific Factors | Mitigation Strategy in Experiments |
|---|---|---|
| Non-Modifiable | Female sex, Age >65 years, Congenital LQTS, Structural heart disease | Control for sex and age in animal/model selection. Avoid models with compromised cardiac function unless it's the subject of study. |
| Potentially Modifiable | Hypokalemia, Hypomagnesemia, Hypocalcemia | Check and correct electrolyte levels in cell media/blood before and during experiments. |
| Impaired hepatic/renal function | Use models with intact metabolism or carefully account for altered pharmacokinetics. | |
| Bradycardia | Monitor and control heart rate. | |
| Drug-Related | Drug overdose, Polypharmacy, Metabolic inhibition (e.g., CYP3A4 inhibitors) | Use precise dosing; avoid concomitant QT-prolonging drugs; be aware of metabolic pathways in your model. |
Accurate QT measurement is a cornerstone of cardiac safety assessment. Below is a standard operating procedure for manual QT assessment, which is considered the gold standard in many contexts [3] [6] [8].
Choosing a QT Correction Formula: The most universally used method is Bazett's formula (QTc = QT/√RR), but it has limitations. For heart rates outside 60-100 bpm, consider Fridericia (QTc = QT/RR^(1/3)) or Framingham (QTc = QT + 0.154(1 - RR)) for more accurate correction [3] [6].
Problem: Significant QTc prolongation is observed during the experiment.
Problem: The ECG shows widening of the QRS complex.
Problem: High spontaneous variability in QTc measurements makes the drug effect hard to distinguish.
The table below summarizes quantitative stability data for this compound from experimental studies.
| Stress Condition | Details | Observed Stability | Key Findings & Kinetics |
|---|---|---|---|
| Thermal & pH | High temperature (e.g., 70°C) across pH range (acidic, neutral, alkaline) [1] | Degradation observed; more stable than fexofenadine [1] | Follows first-order kinetics; pH of the environment is a critical factor [1]. |
| Photolytic | Exposure to UV/VIS light across a pH range [1] | Similarly sensitive to high doses of light as fexofenadine [1] | Degradation follows first-order kinetics [1]. |
| Physical State | Study of amorphous (glassy) state [2] | Amorphous form is metastable and can recrystallize [2] | Glass Transition Temp (Tg): ~60°C; Recrystallization Temp: ~120°C; Melting Points: 148°C & 150°C [2]. |
| Solution Stability | Stock solution in methanol (1 mg/mL) [1] | Stable for several weeks when stored correctly [1] | Recommended Storage: +4°C, in the dark [1]. |
Here are detailed methodologies for key stability-testing experiments cited in the literature.
This validated method can be used to monitor this compound degradation under various stress conditions [1].
Chromatographic Conditions:
Sample Preparation:
Stress Study Procedure:
This methodology uses thermal analysis to study the recrystallization behavior of amorphous this compound.
Sample Preparation (Amorphous Form):
Analysis via Differential Scanning Calorimetry (DSC):
Simultaneous XRD-DSC:
Q1: Why does the potency of my this compound stock solution seem to decrease over time?
Q2: I am working with amorphous this compound, but my results are inconsistent. What could be happening?
Q3: My cell-based assay (e.g., using cardiomyocytes) shows a variable response to this compound. How can I improve reproducibility?
To help visualize the key experimental considerations and potential failure points when working with this compound, the following diagram outlines a general workflow and critical stability checkpoints.
The tables below consolidate key information for researchers working with this compound.
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol [1] |
| Molecular Formula | C32H41NO2 [1] |
| Molecular Weight | 471.67 g/mol [1] |
| Solubility (DMSO) | ≥18 mg/mL [1] |
| Solubility (EtOH) | ≥8.06 mg/mL (with ultrasonic assistance) [1] |
| Solubility (H2O) | Insoluble [1] |
| Primary Metabolite | Fexofenadine (this compound Carboxylate) [2] [1] |
| Metabolizing Enzyme | CYP3A4 [1] |
| Stress Condition | Chemical Stability of this compound |
|---|---|
| High Temperature & Different pH | More stable than its metabolite, fexofenadine [2] |
| UV/VIS Light & Different pH | Similarly sensitive to degradation as fexofenadine when exposed to high doses of light [2] |
| Degradation Kinetics | Follows first-order kinetics under all tested stress conditions [2] |
This workflow outlines a systematic approach to evaluate this compound solubility and stability under various conditions.
Q1: What is the primary stability concern when working with this compound in solution? this compound is susceptible to degradation under UV/VIS light across various pH levels. While it is more stable than fexofenadine under temperature and pH stress, its degradation follows first-order kinetics when exposed to light. You should protect solutions from light and consider the stability of the final formulation [2].
Q2: Besides standard solvents, what factors can predict this compound's solubility in complex, biorelevant media? Computational models can be highly informative. Research indicates that molecular descriptors like melting point, LogD, and the number of aromatic rings are significant predictors. Multiple Linear Regression (MLR) models using these descriptors have shown good predictivity (R² = 0.70 pre-digestion, R² = 0.68 post-digestion) for solubility changes during the dispersion and digestion of lipid-based formulations [3].
Q3: My this compound precipitates in aqueous solution. What are some practical strategies to improve solubility?
Terfenadine is rapidly and extensively metabolized, making the parent drug difficult to detect in plasma while leading to potentially interfering metabolites [1] [2].
The table below summarizes the core metabolic profile:
| Aspect | Description | Key Implication for Assays |
|---|---|---|
| Extent of Metabolism | Extensive first-pass metabolism; >99% of parent drug is biotransformed [1] [2]. | Very low plasma concentrations of this compound itself (often <5 ng/mL after therapeutic dose) [1] [2]. |
| Primary Active Metabolite | Fexofenadine (this compound carboxylate) [3] [2]. | Can be a major source of interference if the assay is not specific; plasma concentrations can exceed parent drug by over 100-fold [2]. |
| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) [4] [3]. | Drug interactions with CYP3A4 inhibitors/inducers can drastically alter metabolite profiles, complicating analysis [3]. |
Here are specific interference issues and recommended solutions, particularly for chromatographic assays:
| Problem Scenario | Underlying Cause | Recommended Solution |
|---|
| Co-elution of this compound and metabolites, leading to inaccurate quantification. | Poor chromatographic resolution between parent drug and its metabolites (e.g., fexofenadine, azacyclonol) [5]. | - Optimize chromatographic conditions: Adjust mobile phase (e.g., methanol-water ratio, additives like acetic acid/triethylamine) [5] and column type.
Here are detailed methodologies for accurately measuring this compound and its metabolites, based on established techniques.
This protocol is adapted from methods designed to achieve high sensitivity and specificity [1] [5].
Sample Preparation (Solid-Phase Extraction):
Liquid Chromatography Conditions:
Mass Spectrometry Detection:
This is crucial for predicting and understanding drug-drug interactions that can alter metabolite profiles [8].
To solidify your experimental design, here are diagrams of the key workflows.
LC-MS Analysis Workflow for this compound
This compound Metabolic Pathways and Inhibition
This compound undergoes extensive first-pass metabolism, leading to highly variable systemic concentrations and the potential for drug-drug interactions. The table below summarizes the key enzymes involved and this compound's effect on them.
| Enzyme / Parameter | Interaction with this compound | Key Quantitative Data |
|---|---|---|
| CYP3A4 | Primary metabolic pathway; also inhibits this enzyme [1] [2]. | • IC₅₀ for inhibition: 23 μM (testosterone 6β-hydroxylation) [1]. |
| CYP2D6 | Minor metabolic pathway and inhibitor [1] [3]. | • IC₅₀ for inhibition: 14-27 μM [3]. • Kᵢ for inhibition: ~3.6 μM (bufuralol 1'-hydroxylase) [3]. | | Pharmacokinetics | Extensive first-pass metabolism; high variability [4]. | • Apparent Clearance (Cl/F): 4.42 × 10³ L/hr (mean population value) [4]. • Intersubject Variability (CV): 66% to 244% [4]. |
Here are specific methodologies and considerations for controlling this compound's variable metabolism in different experimental settings.
These studies are used to identify metabolic pathways and inhibition potential.
These assess the impact of this compound on the metabolism of other drugs in humans.
The diagrams below illustrate the key metabolic pathways of this compound and its interactions with cytochrome P450 enzymes, which are central to understanding and controlling its variable metabolism.
Q1: What is the most critical metabolic pathway to control for when studying this compound? A1: The CYP3A4 pathway is the most critical. It is responsible for the primary and most extensive metabolism of this compound. Inhibiting this pathway (e.g., with ketoconazole or grapefruit juice) can lead to a dangerous accumulation of the parent drug [7] [2].
Q2: Does this compound inhibit CYP2D6 in a clinically relevant way? A2: The data is context-dependent. In vitro studies show this compound is a potent inhibitor of CYP2D6 (Kᵢ ~3.6 μM) [3]. However, a single-dose in vivo study in healthy volunteers did not show a significant effect on CYP2D6 activity [5]. You should control for this potential interaction in chronic dosing models or when co-administering with narrow-therapeutic-index CYP2D6 substrates.
Q3: How can I model the high variability in this compound exposure? A3: Utilize population pharmacokinetic models. One study reported a mean apparent clearance (Cl/F) of 4.42 × 10³ L/hr with an intersubject coefficient of variation (CV) ranging from 66% to 244% [4]. Incorporating this high variability into your model is essential for accurate predictions.
The table below summarizes the dosing regimens for this compound's investigated applications in research models.
| Application / Model | In Vitro Dosage | In Vivo Dosage (Mouse Models) | Key Findings | Citation |
|---|---|---|---|---|
| Colorectal Cancer (HCT116 cells) | 5-40 μM (for MTS assay, flow cytometry, etc.) | 10 mg/kg (administered intraperitoneally) | Induced apoptosis, suppressed STAT3 signaling, and retarded tumor growth. | [1] |
| Non-Small Cell Lung Cancer (A549/EPI-resistant cells) | 6-24 μM (in combination with Epirubicin) | 10 mg/kg (combined with Epirubicin 2 mg/kg) | Reversed chemoresistance and epithelial-mesenchymal transition (EMT). | [2] |
| Melanoma (A375 cells) | 10-50 μM (in serum-deprived vs. complete medium) | Information not specified in search results | Induced apoptosis and autophagy via distinct pathways dependent on culture conditions. | [3] |
| Giardiasis (Giardia lamblia trophozoites) | 1-3 μM (IC50 = 1.6 μM after 48h) | Information not specified in search results | Inhibited growth, reduced adhesion to host cells, and caused morphological damage. | [4] |
Here are the methodologies for key experiments examining this compound's effects, which you can adapt for your work.
This method is used to determine the cytotoxic effect of this compound, as described in studies on colorectal and lung cancer cells [1] [2].
This protocol is critical for elucidating the mechanism of this compound-induced cell death, as performed in colorectal cancer and melanoma studies [1] [3].
The following method, used for colorectal cancer, demonstrates how to test this compound's efficacy in a live model [1].
Research shows that this compound induces cancer cell death through multiple pathways. The diagram below synthesizes key mechanisms from colorectal cancer and melanoma studies [1] [3].
The diagram above illustrates the primary signaling pathways affected by this compound. Key mechanistic insights include:
To provide context for your FAQs, here are the core facts about this compound that all troubleshooting guides should be built upon:
The metabolism of this compound is complex and involves multiple enzymes to varying degrees. The following diagram and table summarize these key interactions.
Diagram: Key Enzymatic Pathways in this compound Metabolism
| Enzyme | Role in this compound Metabolism | Key Characteristics & Experimental Notes |
|---|---|---|
| CYP3A4 | Primary enzyme; catalyzes oxidation to fexofenadine [2] [4] | High capacity, but saturable. Inhibition is a major cause of drug interactions and toxicity [1]. |
| CYP2D6 | Minor pathway; forms hydroxythis compound [2] | Lower capacity than CYP3A4. Polymorphisms can contribute to population variability [2]. |
| Other CYP Enzymes | Potential involvement in other minor metabolic routes [4] | Role may be more significant if primary pathways are impaired. |
For researchers, understanding the experimental models used to study this compound metabolism is crucial. Below is a summary of key in vitro systems.
| Experimental System | Key Findings & Utility | Critical Protocol Parameters |
|---|---|---|
| Human Liver Microsomes | Confirmed CYP3A4 as dominant metabolizer; identified CYP2D6's minor role [2] [4]. | Use chemical inhibitors (troleandomycin for CYP3A4) or antibodies to isolate specific enzyme contributions [4]. |
| cDNA-Expressed P450s | Directly quantified metabolic rates: CYP3A4 Vmax was ~6x greater than CYP2D6 [2]. | System provides clear attribution of metabolic activity to a single enzyme. |
| Heart:Liver MPS | Demonstrated functional cardiotoxicity (prolonged FPD) in "heart-only" chip; protection by linking to metabolically competent liver module [5]. | Confirms temporal PK/PD relationships. Measure intracellular drug concentration for best correlation with effect [5]. |
Here are answers to potential FAQs that users might have when troubleshooting their experiments:
Why is there high variability in this compound parent drug concentrations in my in vitro system? This is expected. Population studies show wide intersubject variability in this compound pharmacokinetics due to its extensive and saturable first-pass metabolism [3] [6]. In a study of 150 healthy volunteers, 11 subjects had quantifiable levels of parent this compound at steady-state, demonstrating a "pseudo-polymorphism" in metabolic capacity [3].
Which drug interactions are most critical for this compound? The most dangerous interactions are with potent CYP3A4 inhibitors. These include:
How do species differences impact the translation of this compound safety data? Inter-species differences in drug metabolism are the rule and complicate the extrapolation of animal safety data to humans [7]. The expression and activity of CYP enzymes vary significantly between species. Therefore, data from pre-clinical animal models using this compound may not accurately predict human metabolic profiles or cardiotoxicity risks, highlighting the value of human-relevant systems like liver microsomes or MPS models [4] [5].
What are the best practices for analyzing this compound and its metabolites?
| Experimental Model | This compound Concentration | Key Effects Observed | Primary Arrhythmia Type |
|---|---|---|---|
| Rabbit isolated hearts & left ventricular wedge preparations [1] | 1 µM | Slight QT/JT interval prolongation | Not specified at this concentration |
| 10 µM | Marked QRS complex widening, shortened cardiac wavelength, non-TdP-like VT/VF | Non-Torsades de Pointes Ventricular Tachycardia/Fibrillation (non-TdP-like VT/VF) [1] | |
| Anesthetized guinea pigs (intravenous) [2] | 10 mg/kg | Significant QTc prolongation, pronounced bradycardia, hypotension, proarrhythmogenic activity | Torsades de Pointes (TdP) [2] |
| Conscious guinea pigs (oral) [2] | 60 mg (oral) | No adverse QTc prolongation when given alone | None |
| Conscious guinea pigs (oral with Ketoconazole) [2] | 60 mg (oral) | Significant QTc prolongation (due to inhibited metabolism) | Torsades de Pointes (TdP) [2] |
To effectively screen for this compound's cardiotoxicity, your preclinical models should capture its complex effects. The following workflow and detailed protocols are based on the studies analyzed.
This method directly measures this compound's impact on the two primary cardiac ion channels.
This integrated system assesses the net effect of this compound on the whole heart.
Q1: What is the primary mechanism behind this compound's cardiotoxicity? this compound has a dual cardiotoxic mechanism. It is a potent blocker of the hERG potassium channel, which can prolong the QT interval and lead to Torsades de Pointes (TdP). However, research shows it also strongly blocks the cardiac sodium channel (INa), which slows conduction, widens the QRS complex, and can cause a different, often more frequent, type of ventricular tachycardia/fibrillation (non-TdP VT/VF) [3] [1].
Q2: My model shows only slight QT prolongation. Is this compound safe at this dose? Not necessarily. Studies indicate that at higher concentrations (e.g., 10 µM in rabbit hearts), this compound's sodium channel blocking effects can dominate, causing severe QRS widening and non-TdP VT/VF without significant QT prolongation [1]. Relying solely on QT interval is insufficient; you must also monitor the QRS complex width and calculate the cardiac wavelength.
Q3: How do drug interactions influence this compound's toxicity in models? Significantly. this compound is metabolized by the liver enzyme CYP3A4. Coadministering strong CYP3A4 inhibitors (e.g., ketoconazole) in your model will impair its metabolism, leading to dangerously high blood levels of the parent drug and exacerbating cardiotoxicity. This can be used intentionally in models to precipitate arrhythmias [3] [2].
Q4: Are there newer, safer human cell-based models I can use? Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for cardiotoxicity screening. Protocols have been developed to generate highly pure cardiomyocyte cultures through metabolic selection, providing a more human-relevant platform for testing compounds like this compound [4].
Terfenadine was a second-generation antihistamine, and amiodarone is a well-established Class III antiarrhythmic drug. Interestingly, research has indicated that despite its withdrawal from the market, this compound exhibits antiarrhythmic properties that are comparable in some respects to those of amiodarone in experimental models [1] [2].
The core mechanism of both drugs involves the blockade of key cardiac ion channels, which alters the heart's electrical activity. The table below summarizes and compares their primary molecular targets.
| Compound | Primary Known Use | hERG/K⁺ Channels (IKr) | Na⁺ Channels (INa) | Ca²⁺ Channels (ICa-L) |
|---|---|---|---|---|
| This compound | Antihistamine (withdrawn) | Potent blockade [1] [3] [2] | Potent blockade [3] [2] | Moderate blockade [2] |
| Amiodarone | Class III Antiarrhythmic | Potent blockade [1] [2] | Information missing | Information missing |
The following diagram illustrates how blocking these ion channels leads to both antiarrhythmic and proarrhythmic effects, which is central to understanding the dual nature of these drugs.
A 2014 study directly compared the protective effects of this compound and amiodarone in a rat model of ventricular arrhythmias induced by barium chloride and aconitine [1] [2]. The key quantitative results from this study are summarized in the table below.
| Experimental Metric | This compound Effect | Amiodarone Effect | Comparison & Significance |
|---|---|---|---|
| QTc Interval Prolongation | Dose-dependent prolongation [1] [2] | Dose-dependent prolongation [1] [2] | Similar effect profile [1] [2] |
| Onset Time of Arrhythmia | Delayed onset [1] [2] | Delayed onset [1] [2] | Similar significant delay (P<0.05) vs. control [1] [2] |
| Dosage to Induce Arrhythmia | Increased cumulative aconitine dose required [1] [2] | Increased cumulative aconitine dose required [1] [2] | Similar significant increase (P<0.05) vs. control [1] [2] |
| Ventricular Tachycardia (VT) Duration | Decreased duration [1] [2] | Decreased duration [1] [2] | Similar significant decrease (P<0.05) vs. control [1] [2] |
For researchers looking to replicate or understand the specifics of the comparative study, here is a detailed breakdown of the methodology used in the 2014 research [2]:
It is crucial to understand that the ion channel blockade responsible for the antiarrhythmic effects also carries a significant risk of provoking new, potentially fatal arrhythmias. The profile of this proarrhythmic risk differs between the two drugs.
The following chart visualizes the distinct proarrhythmic pathways based on ion channel effects.
The experimental data suggests that this compound, in a controlled preclinical setting, exhibits antiarrhythmic efficacy comparable to amiodarone against induced ventricular arrhythmias [1] [2]. Its multi-channel blocking profile is theoretically favorable.
However, the narrow margin between its therapeutic and toxic doses, particularly the potent sodium channel blockade that leads to non-TdP VT/VF, was a primary reason for its withdrawal from the market [3]. This makes this compound itself unsuitable for clinical development as an antiarrhythmic drug.
For drug development professionals, this compound remains a valuable tool compound for:
The table below summarizes the cardiotoxic potential of various second-generation antihistamines based on experimental models, primarily using a guinea pig model predictive of adverse clinical ECG effects [1].
| Antihistamine | Active Metabolite | Effect on QTc Interval | Arrhythmogenic Potential (Experimental Model) | Relative Cardiotoxic Potential (vs. Antihistamine Dose) |
|---|---|---|---|---|
| Astemizole [1] [2] | Norastemizole [1] | Pronounced prolongation [1] | Significant; can trigger TdP [1] [2] | 1-4x the antihistamine dose [1] |
| Terfenadine [1] [2] | This compound carboxylate (Fexofenadine) [1] [2] | Pronounced prolongation [1] | Significant; can trigger TdP [1] [2] | 1-4x the antihistamine dose [1] |
| Ebastine [1] [2] | Carebastine [1] [2] | Pronounced prolongation (experimental model) [1] | Significant (experimental model) [1] | Slightly less than this compound/astemizole [1] |
| Loratadine [1] | Desloratadine [2] | No effect (in experimental model) [1] | Devoid of effects in model [1] | Not applicable (No effect in model) [1] |
| Cetirizine [1] [2] | - | No effect (in experimental model) [1] | Devoid of effects in model [1] | Not applicable (No effect in model) [1] |
| Fexofenadine [2] | - | No substantial prolongation (clinical studies) [2] | Largely devoid of effects [2] | Not applicable (Minimal risk) [2] |
| Carebastine (Ebastine metabolite) [1] | - | No effect (in experimental model) [1] | Largely devoid of effects [1] | Not applicable (No effect in model) [1] |
| Norastemizole (Astemizole metabolite) [1] | - | No effect (in experimental model) [1] | Largely devoid of effects [1] | Not applicable (No effect in model) [1] |
The key data in the comparison table comes from a 1996 comparative study that used a guinea pig model to evaluate the arrhythmogenic potential of second-generation antihistamines [1]. The methodology is detailed below.
To evaluate and compare the arrhythmogenic potential of a series of second-generation antihistamines in a quantitative experimental model predictive of adverse clinical ECG effects in humans [1].
The following diagram outlines the key steps and measurements taken in the experimental protocol.
The cardiotoxicity observed with certain antihistamines is not a class effect but is linked to their specific ability to block a particular potassium channel in heart cells [1] [2].
Both terfenadine and astemizole exert their cardiotoxic effects primarily by disrupting the normal repolarization of the cardiac action potential, which is visually represented on an electrocardiogram (ECG) as the QT interval. The core mechanism is the blockade of a specific potassium channel.
The diagram above illustrates the primary pathway. The main molecular target is the rapidly activating delayed rectifier potassium channel (IKr), which is encoded by the hERG (human ether-à-go-go-related gene) gene [1] [2] [3]. Blocking this channel delays ventricular repolarization, leading to a prolonged QT interval and creating a substrate for the lethal arrhythmia Torsades de Pointes (TdP) [4] [5].
While this is the primary pathway, it's important to note that this compound, especially at higher concentrations, also blocks other cardiac channels, including sodium channels (INa), which can lead to QRS complex widening and other types of ventricular tachycardia [6].
The following table summarizes key findings from studies that directly compare the effects of this compound and astemizole. The most telling data often comes from studies that relate the dose required for an allergic response to the dose that causes cardiotoxicity.
| Compound | Model / Study Type | Key Metric for QTc Prolongation | Experimental Findings |
|---|---|---|---|
| This compound | In vivo (Guinea pig) [4] | Lowest arrhythmogenic dose vs. peripheral antihistamine ED50 | Dose for QTc prolongation was 1-4 times its antihistamine dose. |
| Astemizole | In vivo (Guinea pig) [4] | Lowest arrhythmogenic dose vs. peripheral antihistamine ED50 | Dose for QTc prolongation was 1-4 times its antihistamine dose. |
| This compound | In vitro (Guinea pig myocytes) [5] | IC50 for IKr channel blockade | IC50 = 50 nM |
| Astemizole | In vitro (Guinea pig myocytes) [5] | IC50 for IKr channel blockade | IC50 = 1.5 nM (significantly more potent than this compound) |
This data shows that while both drugs have a similar narrow therapeutic window for cardiotoxicity in vivo, astemizole is a more potent blocker of the hERG channel in vitro [5].
To ensure reproducibility and critical evaluation, here is a summary of the methodologies from two key studies cited in the tables.
Protocol 1: Comparative Analysis in an Experimental Animal Model [4]
Protocol 2: Cardiac Electrophysiology in Isolated Myocytes [5]
For researchers and drug development professionals, the cases of this compound and astemizole serve as critical historical lessons:
| Feature | Terfenadine | Cetirizine |
|---|---|---|
| Drug Class | Second-generation antihistamine (prodrug) [1] | Second-generation antihistamine (active drug) [2] [1] |
| Primary Safety Concern | hERG channel inhibition, leading to QT prolongation and risk of Torsades de Pointes [3] [4] [1] | Central Nervous System (CNS) depression (drowsiness, though less than first-gen) [5] [2] |
| Market Status | Withdrawn due to cardiotoxicity [4] [6] | Widely available [2] |
| Cardiac Effects | IC50 for hERG inhibition is well-characterized; risk is exacerbated by metabolic inhibition [3] [4] | No significant effect on QT interval; considered to have no cardiac risk at standard doses [1] |
| Common Side Effects | In clinical use: fatigue, drowsiness (less than cetirizine in one study) [5] | Drowsiness (dose-dependent), dry mouth, fatigue [5] [2] |
| Comparative Efficacy (Chronic Idiopathic Urticaria) | Effective; similar onset and intensity of symptom regression vs. cetirizine [5] | Effective; similar onset and intensity of symptom regression vs. This compound [5] |
| Tolerability (Physician-Assessed) | Good or excellent for 92% of patients [5] | Good or excellent for 81% of patients (p < 0.05) [5] |
| Adverse Event Rate (in study) | 19% (primarily fatigue/drowsiness) [5] | 33% (primarily fatigue/drowsiness) [5] |
The data in the table is supported by specific experimental methods, which are crucial for interpreting the findings.
The primary reason for this compound's withdrawal is its direct inhibition of the hERG channel, a critical mechanism that can be visualized as follows:
This cardiotoxic effect is particularly dangerous when this compound metabolism is impaired (e.g., by liver disease or co-administration with CYP3A4 inhibitors like ketoconazole), leading to elevated parent drug levels [1]. Its metabolite, fexofenadine, does not carry this risk and has replaced this compound in clinical practice [4].
The table below summarizes key experimental data comparing terfenadine and loratadine.
| Parameter | This compound | Loratadine | Experimental Context |
|---|---|---|---|
| In Vitro Anti-Mast Cell Proliferation (IC₅₀) | 1-20 μM [1] | 10-50 μM [1] | Suppression of spontaneous growth of human (HMC-1) and canine neoplastic mast cells [1]. |
| In Vivo Antihistamine Potency (ED₄₀) | 0.44 mg/kg [2] | 0.08 mg/kg [2] | Oral dose for 40% inhibition of intravenous histamine-induced bronchoconstriction in guinea pigs [2]. |
| Cardiac K⁺ Channel (IKr/HERG) Blockade | High Potency: ~1 μM causes complete suppression [3]. | Low Potency: Little to no effect at 1 μM [3]. | Effect on delayed rectifier K⁺ channels in guinea pig ventricular myocytes and HERG expressed in Xenopus oocytes [3]. |
| Central vs. Peripheral H₁ Selectivity | ~10x more potent against peripheral (i.v.) vs. central (i.c.v.) histamine response [2]. | ~10x more potent against peripheral (i.v.) vs. central (i.c.v.) histamine response [2]. | Ratio of oral dose potency against i.v. vs. i.c.v. histamine-induced bronchoconstriction in guinea pigs [2]. |
To evaluate the data, it is critical to understand the methodologies from which they were derived.
In Vitro Mast Cell Growth Inhibition [1]
In Vivo Antihistamine Potency (Guinea Pig Model) [2]
Cardiac K⁺ Channel Blockade (Electrophysiology) [3]
The diagram below illustrates the key molecular pathways and targets discussed in the literature.
This diagram summarizes the core pharmacological relationships:
The experimental data reveals critical structure-activity and safety considerations:
| Condition | Comparator | Outcome Summary | Experimental Data & Findings |
|---|---|---|---|
| Allergic Rhinitis [1] [2] [3] | Chlorpheniramine | Equally effective [1] [2]. | Design: Multicenter, double-blind, placebo-controlled. Dose: Terfenadine (60 mg bid) vs. Chlorpheniramine (8 mg bid). Findings: Both drugs were approximately equally potent in reducing sneezing, rhinorrhea, and nasal itching, and significantly better than placebo. Neither was effective for nasal congestion [1]. |
| Allergic Rhinitis [3] | Loratadine | Equally effective [3]. | Design: Double-blind study. Dose: this compound (60 mg twice daily) vs. Loratadine (10 or 40 mg/day). Findings: The two drugs were comparable in improving rhinitis symptoms [3]. |
| Allergic Rhinitis [3] | Astemizole | Comparable long-term efficacy; faster onset for this compound [3]. | Design: Double-blind, placebo-controlled. Dose: this compound (10 mg once daily) vs. Astemizole (10 mg once daily). Findings: this compound provided more rapid relief of symptoms, but after 8 weeks of treatment, both drugs appeared comparable [1] [3]. |
| Chronic Idiopathic Urticaria [4] | Cetirizine | Cetirizine more effective [4]. | Design: 20-day, double-blind, randomized, parallel study. Dose: Cetirizine (10 mg once daily) vs. This compound (60 mg twice daily). Findings: Cetirizine was more effective in controlling symptoms based on investigators' overall assessment, patient evaluations, and symptom scales [4]. |
| Chronic Urticaria [3] | Hydroxyzine / Cetirizine | This compound at least as effective [3]. | Design: Global assessment of efficacy. Dose: this compound (60 mg twice daily) vs. others. Findings: this compound was reported to be at least as effective as hydroxyzine (100 mg/day) and cetirizine (10 mg/day) [3]. |
| Asthma (Pollen-Induced) [5] | Placebo | This compound more effective [5]. | Design: 9-week, double-blind, crossover study. Dose: this compound (180 mg three times daily) vs. Placebo. Findings: this compound significantly reduced symptoms of cough (76.9%) and wheeze (46.9%), improved morning/evening peak expiratory flow, and reduced bronchodilator use by 40.3% [5]. |
| Skin Test (Histamine-Induced) [6] | Multiple Antihistamines | Cetirizine superior; this compound superior to Fexofenadine [6]. | Design: Epicutanous histamine-induced wheal and flare model in healthy volunteers. Findings: Cetirizine was superior to this compound, fexofenadine, and loratadine in inhibiting the wheal and flare response. This compound proved superior to its metabolite, fexofenadine [6]. |
For researchers, the key methodologies from the cited studies are outlined below.
These studies typically employed randomized, double-blind, and parallel-group or crossover designs.
This model quantitatively assesses the peripheral anti-H1 activity of antihistamines.
The following diagram illustrates the core mechanism of H1 antagonists and the workflow for the key experimental models discussed.
It is crucial to emphasize that This compound was withdrawn from the U.S. market and superseded by fexofenadine in the 1990s [7]. The primary reason was the risk of a specific, serious cardiac arrhythmia called torsades de pointes, which is linked to QT interval prolongation. This risk was significantly heightened in cases of overdose or when this compound metabolism was impaired (e.g., by concomitant use of CYP3A4 inhibitors like ketoconazole or grapefruit juice) [7]. Fexofenadine, the active metabolite of this compound, was developed to provide the same antihistaminic efficacy without the cardiotoxic risk [7].
| Model Type | Key Measured Parameters | Experimental Outcome with Terfenadine | Key Insights & Advantages |
|---|---|---|---|
| In Vivo Animal Models (Guinea Pig, Rat) [1] [2] [3] | QT/QTc interval prolongation, onset time of arrhythmias, heart rate, blood pressure, occurrence of Torsades de Pointes [1] [2] [3]. | Dose-dependent QTc prolongation; induced or exacerbated ventricular arrhythmias in models using BaCl₂/aconitine [1] [2]. | Classic, well-established. Confirms the link between QTc prolongation and arrhythmogenesis. Allows for the comparison of cardiotoxic potential between different drugs [1]. |
| In Vitro Patch-Clamp & Cell Cultures [4] [5] | Blockade of specific ion currents, particularly the hERG channel (IKr) and other K⁺ channels (IKs, IKl, Ito) [4] [5]. | Potently inhibits hERG/IKr current (IC₅₀ in sub-micromolar range). Also blocks IKs and other cardiac K⁺ channels at higher concentrations [5]. | Reveals direct mechanism. Identifies this compound's high-affinity binding to the hERG channel from the intracellular side, explaining the molecular basis of its cardiotoxicity [4] [5]. |
| In Vitro Heart:Liver MPS (Organ-on-a-Chip) [6] | Field Potential Duration (FPD), beat rate, parent and metabolite concentrations (temporal PK/PD) in a recirculating system [6]. | In a "heart-only" model, this compound caused severe FPD prolongation. In a connected "heart:liver" model, the effect was mitigated due to metabolism of this compound to less cardiotoxic fexofenadine [6]. | Advanced and translational. Captures complex pharmacokinetic-pharmacodynamic (PK/PD) relationships and the critical role of metabolism in a human-relevant, multi-organ system [6]. |
| AI-Based ECG Analysis [7] [8] [9] | Automated classification of arrhythmia types from ECG signals using metrics like accuracy, sensitivity, specificity, and F1-score [7] [8]. | N/A (These are general tools not specific to this compound). | High-throughput detection. AI/Deep Learning models (CNNs, Transformers) can achieve >94% accuracy in arrhythmia detection, aiding in the rapid analysis of large ECG datasets from preclinical or clinical studies [7] [8]. |
Here is a deeper look into the methodologies for the key models cited.
This protocol is designed to assess ECG effects in conscious, unstressed animals, avoiding the confounding effects of anesthesia [3].
This method directly quantifies this compound's interaction with its primary cardiac ion channel target [4] [5].
This innovative model captures integrated organ interactions and temporal PK/PD relationships [6].
The diagrams below illustrate the core mechanism of this compound's cardiotoxicity and the workflow for validating it in a heart:liver MPS model.
Diagram 1: this compound-Induced Arrhythmia Pathway. This chart shows the established mechanism where this compound blocks the hERG potassium channel in heart cells, leading to action potential prolongation and increased arrhythmia risk.
Diagram 2: Heart:Liver MPS Experimental Workflow. This flowchart outlines the process of using a microphysiological system to study the temporal relationship between this compound pharmacokinetics (PK) and its pharmacodynamic (PD) effects on the heart.
For researchers, the experimental context behind these findings is critical. The table below outlines key methodologies used to compare terfenadine and fexofenadine.
| Experiment Objective | Key Experimental Model/Methodology | Summary of Findings |
|---|
| Compare Clinical Efficacy in Allergy | Nasal Provocation Test with Allergen [1]:
This compound is now being investigated for potential drug repurposing, primarily in oncology and infectious disease. Its anticancer activity appears to work through multiple pathways, as illustrated below.
The diagram above shows that this compound's effects extend beyond H1 receptor blockade. Research indicates it can induce cancer cell death via the mitochondrial apoptosis pathway and inhibit pro-survival STAT3 signaling [4]. Separately, it has been identified as an inhibitor of bacterial type II topoisomerases, explaining its antimicrobial activity against pathogens like Staphylococcus aureus [5].